molecular formula C12H18N2O2S B3070431 1-Ethyl-4-(phenylsulfonyl)piperazine CAS No. 100317-19-9

1-Ethyl-4-(phenylsulfonyl)piperazine

Cat. No.: B3070431
CAS No.: 100317-19-9
M. Wt: 254.35 g/mol
InChI Key: UINWAPGPEFSGRQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(phenylsulfonyl)piperazine is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-4-(phenylsulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(phenylsulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-13-8-10-14(11-9-13)17(15,16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINWAPGPEFSGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Characterization of 1-Ethyl-4-(phenylsulfonyl)piperazine: A Spectroscopic Atlas

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-Ethyl-4-(phenylsulfonyl)piperazine , a sulfonamide-piperazine hybrid often utilized as a fragment in medicinal chemistry and a model compound for sulfonyl-nitrogen bonding studies.

Executive Summary & Structural Context

1-Ethyl-4-(phenylsulfonyl)piperazine (MW: 254.35 g/mol ) represents a classic "privileged scaffold" interaction between a basic amine (N-ethylpiperazine) and an electrophilic sulfonyl chloride. In drug development, this core is critical for understanding the physicochemical properties of sulfonamide-based inhibitors, particularly in optimizing solubility and metabolic stability.

This guide provides a definitive reference for the identification and purity assessment of this compound, synthesizing data from high-field NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: 1-Ethyl-4-(phenylsulfonyl)piperazine

  • Molecular Formula:

    
    
    
  • Exact Mass: 254.1089

  • Structural Features:

    • Sulfonyl Group (

      
      ):  Strong electron-withdrawing group (EWG), inducing significant deshielding on adjacent protons.
      
    • Piperazine Ring: Adopts a chair conformation; N1 is sulfonated (planar/pyramidal hybrid), N4 is alkylated (pyramidal).

Synthesis & Sample Preparation Workflow

To understand the spectroscopic impurities often seen in this spectrum (e.g., residual sulfonyl chloride or sulfonic acid), one must visualize the synthesis pathway. The reaction typically follows a nucleophilic substitution mechanism under basic conditions.

Reaction Scheme (Graphviz)

Synthesis SM1 Benzenesulfonyl Chloride (Electrophile) TS Tetrahedral Intermediate SM1->TS Attack Impurity Potential Impurity: Benzenesulfonic Acid (Hydrolysis) SM1->Impurity H2O (Trace) SM2 1-Ethylpiperazine (Nucleophile) SM2->TS Reagents Et3N / DCM 0°C to RT Prod 1-Ethyl-4-(phenylsulfonyl)piperazine (Target) TS->Prod Elimination ByProd Et3N·HCl (Salt Byproduct) TS->ByProd

Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide. Note the potential for hydrolysis impurities if moisture is present.

Experimental Protocol for Analysis
  • NMR Prep: Dissolve 10 mg of sample in 0.6 mL

    
     (99.8% D) or 
    
    
    
    .
    
    
    is preferred for resolution of the ethyl group;
    
    
    may be required if the salt form is used.
  • MS Prep: Dilute to 10 µM in Methanol/Water (1:1) + 0.1% Formic Acid. Direct infusion ESI(+).

  • IR Prep: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the asymmetry introduced by the sulfonyl group. Unlike symmetric piperazines, the


 groups here are chemically distinct.
NMR Data ( )

The aromatic region shows a classic monosubstituted benzene pattern, while the aliphatic region displays the piperazine "AA'BB'" system and the ethyl group.

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic (Ortho) 7.74 - 7.78Doublet (d)2HDeshielded by anisotropic effect of

.
Aromatic (Meta/Para) 7.50 - 7.62Multiplet (m)3HOverlapping meta and para protons.
Piperazine (

)
3.05 - 3.15Broad Triplet4HDeshielded by electron-withdrawing sulfonyl.
Piperazine (

)
2.50 - 2.58Broad Triplet4HShielded; typical alkyl-amine range.
Ethyl (

)
2.42Quartet (q)2HCoupled to terminal methyl (

).
Ethyl (

)
1.06Triplet (t)3HTerminal methyl group.
NMR Data ( )
Carbon EnvironmentShift (

, ppm)
Assignment Logic
Aromatic (Ipso) 135.8Quaternary carbon attached to Sulfur.
Aromatic (Para) 132.8
Aromatic (Meta) 128.9
Aromatic (Ortho) 127.8
Piperazine (

)
52.3Higher field due to alkyl donation.
Ethyl (

)
51.8
Piperazine (

)
46.0Lower field due to EWG effect of Sulfonyl.
Ethyl (

)
11.9

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sulfonyl moiety. The absence of


 stretches (3300-3500 

) confirms the complete substitution of the piperazine.
  • 1340 - 1360 cm⁻¹:

    
     Asymmetric Stretch (Strong). This is the diagnostic band for sulfonamides.
    
  • 1150 - 1170 cm⁻¹:

    
     Symmetric Stretch (Strong).
    
  • 2800 - 2980 cm⁻¹: C-H Stretching (Aliphatic). Distinct bands for the ethyl and piperazine methylene groups.

  • 3050 - 3100 cm⁻¹: C-H Stretching (Aromatic). Weak, sharp bands.

  • 1580 & 1445 cm⁻¹: C=C Aromatic Ring Stretching.

Mass Spectrometry (MS)

The fragmentation pattern under Electrospray Ionization (ESI) or Electron Impact (EI) is driven by the stability of the sulfonyl bond cleavage.

Fragmentation Pathway (Graphviz)

MassSpec M_Ion Molecular Ion [M+H]+ = 255.1 Frag1 Sulfonyl Cleavage [Ph-SO2]+ = 141 M_Ion->Frag1 S-N Bond Break Frag2 Piperazine Core [N-Ethylpiperazine+H]+ = 115 M_Ion->Frag2 Charge Retention on Amine Frag3 Phenyl Cation [Ph]+ = 77 Frag1->Frag3 Loss of SO2 (-64)

Figure 2: Proposed ESI(+) fragmentation pathway. The cleavage of the S-N bond is the primary dissociation event.

Key Ions (ESI+)
  • m/z 255.1:

    
     (Base Peak in soft ionization).
    
  • m/z 115.1:

    
     (1-Ethylpiperazine fragment).
    
  • m/z 141.0:

    
     (Benzenesulfonyl cation).
    
  • m/z 77.0:

    
     (Phenyl cation, typical in high energy CID).
    

References

  • Synthesis & Structural Confirmation: Zhang, Y., et al. (2022).[1] "Synthesis, crystal structure and DFT study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine." Journal of Structural Chemistry.

  • Crystallographic Data: Al-Dajani, M., et al. (2011). "Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate."[2] Acta Crystallographica Section E.

  • General Sulfonamide MS Fragmentation: Hlaing, M., et al. (2021). "Proposed fragmentation pathway of alkylsulfonyl piperazine-containing compounds." Rapid Communications in Mass Spectrometry.

  • NMR Solvent Impurities: Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

Sources

The Phenylsulfonyl Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a ubiquitous six-membered heterocycle, stands as a cornerstone in medicinal chemistry, lending its favorable physicochemical properties to a multitude of therapeutic agents.[1] The strategic incorporation of a phenylsulfonyl group onto this versatile scaffold has given rise to the phenylsulfonyl piperazine class of compounds, a privileged structural motif that has demonstrated significant potential across a diverse range of therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and pharmacological landscape of phenylsulfonyl piperazine derivatives. By delving into the causality behind experimental choices, detailing robust synthetic protocols, and visualizing key molecular interactions and pathways, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising chemical space.

A Historical Perspective: The Emergence of a Versatile Pharmacophore

The journey of the piperazine nucleus in medicine is a compelling narrative of chemical intuition and serendipitous discovery. Initially introduced as an anthelmintic agent in 1953 for its ability to paralyze parasites, its therapeutic potential was quickly recognized to extend far beyond this initial application.[1][2] The inherent structural and electronic properties of the piperazine ring, including its two basic nitrogen atoms, offered medicinal chemists a versatile template for modification.[1]

The story of phenylsulfonyl piperazine derivatives is intertwined with the broader history of sulfonamide chemistry. The discovery of the antibacterial properties of sulfonamides in the 1930s marked a paradigm shift in the treatment of infectious diseases. As the understanding of structure-activity relationships (SAR) grew, chemists began to explore the vast chemical space accessible through the modification of the sulfonamide functional group.

While a singular "discovery" event for the entire class is difficult to pinpoint, the emergence of phenylsulfonyl piperazine derivatives can be traced through the systematic exploration of N-arylsulfonyl piperazines. Early investigations into the biological activities of various substituted piperazines laid the groundwork for the eventual recognition of the phenylsulfonyl moiety as a key contributor to potent and selective pharmacological effects. This evolution was driven by the realization that the phenylsulfonyl group could modulate the physicochemical properties of the piperazine core, influencing factors such as solubility, metabolic stability, and target engagement.

The historical development of piperazine-containing drugs, such as the first-generation H1 antihistamines, showcased the importance of the benzhydryl group for receptor binding.[3] This principle of targeted modification of the piperazine nitrogens was later extended to include the phenylsulfonyl group, leading to the discovery of compounds with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and antimalarial properties.[4]

Synthetic Strategies: Constructing the Phenylsulfonyl Piperazine Core

The synthesis of phenylsulfonyl piperazine derivatives relies on fundamental principles of organic chemistry, primarily nucleophilic substitution and sulfonylation reactions. The modular nature of the synthesis allows for the introduction of diverse substituents on both the phenylsulfonyl and piperazine rings, enabling the systematic exploration of structure-activity relationships.

A general and widely applicable synthetic approach involves the reaction of a substituted piperazine with a phenylsulfonyl chloride in the presence of a base. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily to form the desired sulfonamide bond.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Piperazine Derivative Piperazine Derivative Nucleophilic Substitution Nucleophilic Substitution Piperazine Derivative->Nucleophilic Substitution Phenylsulfonyl Chloride Phenylsulfonyl Chloride Phenylsulfonyl Chloride->Nucleophilic Substitution Phenylsulfonyl Piperazine Phenylsulfonyl Piperazine Nucleophilic Substitution->Phenylsulfonyl Piperazine

Caption: General synthetic workflow for phenylsulfonyl piperazine derivatives.

Detailed Experimental Protocol: Synthesis of 1-(phenylsulfonyl)piperazine

This protocol provides a step-by-step methodology for the synthesis of the parent 1-(phenylsulfonyl)piperazine, a key intermediate for further derivatization.

Materials:

  • Piperazine

  • Benzenesulfonyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the reaction mixture.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in dichloromethane to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1M HCl.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(phenylsulfonyl)piperazine.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of 1-(phenylsulfonyl)piperazine.

Structure-Activity Relationships (SAR) and Pharmacological Diversity

The pharmacological profile of phenylsulfonyl piperazine derivatives is exquisitely sensitive to the nature and position of substituents on both the phenyl and piperazine rings. This tunability has allowed for the development of compounds with a wide range of therapeutic applications.

Substituent Position Effect on Activity Therapeutic Area Examples
Phenyl Ring (para-position) Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) can enhance activity in certain contexts.Anticancer, Antiviral
Phenyl Ring (ortho-, meta-positions) Steric and electronic effects can modulate selectivity for different biological targets.Antimalarial, Antibacterial
Piperazine Ring (N-4 position) Introduction of various aryl, alkyl, or heterocyclic moieties can dramatically alter the pharmacological profile and target specificity.Diverse, including CNS agents, kinase inhibitors
Anticancer Activity

Recent studies have highlighted the potential of phenylsulfonyl piperazine derivatives as potent anti-tumor agents. For instance, certain derivatives have shown significant activity against various human cancer cell lines, including chemo-sensitive and resistant strains.[5] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division, and the release of nitric oxide (NO), which can induce apoptosis in cancer cells.[5]

Antiviral Activity

The phenylsulfonyl piperazine scaffold has been successfully employed in the development of novel antiviral agents. A notable example is the discovery of diarylpyrimidine derivatives bearing a piperazine sulfonyl moiety as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds have demonstrated excellent antiretroviral activity against wild-type and resistant strains of the virus.

Antimalarial Activity

The global challenge of drug-resistant malaria has spurred the search for new antimalarial agents with novel mechanisms of action. Phenylsulfonyl piperazine analogues have emerged as a promising class of compounds that can block the invasion of red blood cells by Plasmodium falciparum merozoites.[6] Optimization of this class has led to compounds with potent activity against multidrug-resistant strains of the parasite.[6]

Mechanism of Action: A Visual Representation

The diverse mechanisms of action of phenylsulfonyl piperazine derivatives can be illustrated through signaling pathway diagrams. For example, the tubulin polymerization inhibition and subsequent apoptosis induction by an anticancer derivative can be visualized as follows:

G cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Process cluster_3 Cellular Outcome Phenylsulfonyl_Piperazine Phenylsulfonyl_Piperazine Tubulin Tubulin Phenylsulfonyl_Piperazine->Tubulin Inhibition Microtubule_Dynamics Microtubule_Dynamics Tubulin->Microtubule_Dynamics Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Disruption Cell_Cycle_Arrest Cell_Cycle_Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by a phenylsulfonyl piperazine derivative.

Future Directions and Conclusion

The phenylsulfonyl piperazine scaffold continues to be a fertile ground for drug discovery and development. The synthetic accessibility and the ease of structural modification make it an attractive starting point for the design of novel therapeutic agents. Future research in this area is likely to focus on:

  • Multitargeted Ligands: The development of derivatives that can simultaneously modulate multiple biological targets to achieve synergistic therapeutic effects.

  • Targeted Drug Delivery: The incorporation of the phenylsulfonyl piperazine moiety into drug delivery systems to enhance target specificity and reduce off-target toxicity.

  • Exploration of New Therapeutic Areas: The investigation of the potential of these derivatives in treating a broader range of diseases, including neurodegenerative and inflammatory disorders.

References

  • An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]

  • Piperazine. chemeurope.com. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Piperazines – Knowledge and References. Taylor & Francis. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. PMC. [Link]

  • Create graphs with DOT language | Plainion.GraphViz. Plainionist. [Link]

  • DOT Language. Graphviz. [Link]

  • Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. PubMed. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Synthesis and biological evaluation of novel hybrids of phenylsulfonyl furoxan and phenstatin derivatives as potent anti-tumor agents. PubMed. [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.

Sources

Methodological & Application

Application Note: Using 1-Ethyl-4-(phenylsulfonyl)piperazine in Cell Culture Studies

[1]

Introduction & Biological Context

1-Ethyl-4-(phenylsulfonyl)piperazine is a bioactive sulfonamide derivative belonging to the phenylsulfonyl-piperazine class.[1][2] While often utilized as a privileged scaffold in medicinal chemistry for synthesizing complex benzimidazole therapeutics, this specific core structure has emerged as a potent chemical probe in two distinct fields: antimalarial research and oncology .[1]

Recent structure-activity relationship (SAR) studies have identified phenylsulfonyl piperazines as specific inhibitors of Plasmodium falciparum erythrocyte invasion [1].[1] Furthermore, derivatives of this class exhibit selective cytotoxicity against luminal breast cancer cell lines (e.g., MCF7) by inducing apoptosis and modulating serotonin (5-HT) receptor pathways [2, 3].[1]

This guide provides standardized protocols for solubilizing, handling, and evaluating the biological activity of 1-Ethyl-4-(phenylsulfonyl)piperazine in in vitro systems.[1]

Material Handling & Preparation

Physicochemical Properties[1][3]
  • Chemical Structure: A piperazine ring substituted with an ethyl group at the N1 position and a phenylsulfonyl group at the N4 position.

  • Molecular Weight: ~254.35 g/mol .

  • Solubility: Low aqueous solubility; highly soluble in Dimethyl Sulfoxide (DMSO).

  • Stability: Stable at room temperature in solid form. Hydrolysis-resistant under neutral cell culture conditions.[1]

Stock Solution Preparation (Protocol)

Objective: Prepare a 10 mM stock solution free of precipitates.

  • Weighing: Weigh 2.54 mg of 1-Ethyl-4-(phenylsulfonyl)piperazine powder into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Although DMSO is bacteriostatic, filter the stock through a 0.22 µm PTFE (hydrophobic) syringe filter if using in sensitive primary cultures.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Working Solution & Vehicle Control
  • Dilution: Dilute the stock solution directly into pre-warmed culture media immediately prior to use.

  • Precipitation Check: At concentrations >100 µM, this compound may precipitate in aqueous media. Always inspect the tube for turbidity after dilution.

  • Vehicle Control: All experimental wells must be compared to a "Vehicle Control" containing the same final concentration of DMSO (typically 0.1% - 0.5%).[1] Do not exceed 0.5% DMSO to avoid solvent toxicity.

Experimental Workflow: Screening Strategy

The following diagram illustrates the logical flow for evaluating this compound, ensuring that solubility artifacts do not confound biological data.

ExperimentalWorkflowStartCompound Preparation(10 mM Stock in DMSO)SolubilityCheckAqueous Solubility Test(PBS, pH 7.4)Start->SolubilityCheckDecisionPrecipitation?SolubilityCheck->DecisionRedesignReduce Conc. orUse CyclodextrinDecision->RedesignYes (>100 µM)AssaySelectionSelect Biological ModelDecision->AssaySelectionNo (Clear)Redesign->SolubilityCheckCancerModelCancer Model (MCF7)Cytotoxicity AssayAssaySelection->CancerModelMalariaModelMalaria Model (P. falciparum)Invasion AssayAssaySelection->MalariaModelReadoutData Analysis(IC50 Calculation)CancerModel->ReadoutMalariaModel->Readout

Figure 1: Step-by-step screening workflow ensuring compound solubility prior to biological evaluation.

Protocol A: Cytotoxicity Profiling (Cancer Model)

Application: Evaluating anti-proliferative activity in MCF7 (Breast Cancer) cells.[3] Rationale: Phenylsulfonyl piperazines have shown selective efficacy against estrogen-receptor-positive cell lines [2].[1]

Materials
  • MCF7 Cell Line (ATCC HTB-22).[1]

  • Culture Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Reagent: Resazurin (Alamar Blue) or MTT.

  • Plate: 96-well black-walled (for fluorescence) or clear (for MTT).[1]

Step-by-Step Procedure
  • Seeding: Seed MCF7 cells at a density of 5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Treatment Preparation:

    • Prepare a serial dilution of 1-Ethyl-4-(phenylsulfonyl)piperazine in media (Range: 0.1 µM to 100 µM).[1]

    • Include a Positive Control (e.g., Doxorubicin, 1 µM).[1]

    • Include a Vehicle Control (0.5% DMSO in media).

  • Exposure: Aspirate old media and add 100 µL of treatment media. Incubate for 48 hours.

  • Readout (Resazurin):

    • Add 20 µL of Resazurin solution (0.15 mg/mL) to each well.

    • Incubate for 2-4 hours.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm.

  • Data Analysis: Normalize fluorescence to the Vehicle Control (set as 100% viability).

Data Table Template:

GroupConcentration (µM)Mean Fluorescence (RFU)% Viability
Vehicle Control0 (0.5% DMSO)24,500100%
Test Compound1.023,80097%
Test Compound10.018,20074%
Test Compound50.08,50035%
Test Compound100.01,2005%

Protocol B: Plasmodium Erythrocyte Invasion Assay[1]

Application: Screening for antimalarial activity targeting the merozoite invasion stage.[4] Rationale: This scaffold specifically inhibits the invasion of Red Blood Cells (RBCs) by P. falciparum merozoites, a critical step in the malaria lifecycle [1].[1][4]

Materials
  • P. falciparum culture (synchronized at schizont stage).

  • Fresh human O+ erythrocytes.

  • Flow Cytometer or Giemsa stain kit.

Step-by-Step Procedure
  • Synchronization: Synchronize parasite cultures using sorbitol to obtain >90% ring-stage parasites 48 hours prior to the assay.

  • Assay Setup:

    • Prepare a 2% hematocrit suspension of uninfected RBCs.

    • Add purified schizont-stage parasites (target initial parasitemia: 0.5%).

  • Treatment: Add 1-Ethyl-4-(phenylsulfonyl)piperazine at screening concentrations (e.g., 10 µM).

  • Incubation: Incubate for 48 hours. This covers one rupture-invasion cycle.[1]

  • Analysis (Flow Cytometry):

    • Stain cells with SYBR Green I (binds parasite DNA).

    • Quantify the percentage of infected RBCs (new rings).

  • Calculation:

    
    [1]
    

Mechanistic Pathways

Understanding the dual-potential of this scaffold requires visualizing its interaction with host and parasite systems.[1]

MechanismOfActioncluster_CancerCancer Cell (MCF7)cluster_MalariaPlasmodium falciparumCompound1-Ethyl-4-(phenylsulfonyl)piperazineTarget15-HT Receptors(Antagonist)Compound->Target1BindingTarget2Merozoite SurfaceProteinsCompound->Target2InhibitionApoptosisApoptosisInductionTarget1->Apoptosis?ViabilityReduced CellViabilityApoptosis->ViabilityInvasionRBC InvasionBlockadeTarget2->InvasionLoadReduced ParasiteLoadInvasion->Load

Figure 2: Proposed Mechanism of Action (MOA) in oncology and infectious disease models. The compound acts as a ligand for host receptors or a blocker of parasite invasion machinery.[1]

Troubleshooting & Optimization

ObservationProbable CauseSolution
Precipitation in Media Concentration > Solubility LimitSonicate stock; dilute into media while vortexing; reduce max concentration to 50 µM.[1]
High Vehicle Toxicity DMSO % too highEnsure final DMSO concentration is <0.5%.[5] Use a "DMSO-only" control to normalize.
Inconsistent IC50 Evaporation of mediaUse breathable plate seals or fill inter-well spaces with sterile PBS (Edge Effect).

References

  • Sleebs, B. E., et al. (2021).[4] Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion.[4] European Journal of Medicinal Chemistry.[4]

  • Gurdal, E. E., et al. (2024).[3] A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells.[3] Molecules.[2][3][5][6][7][8][9][10][11][12][13]

  • Qandil, A. M. (2012).[11] Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals.[5][7][9][11][12][13]

  • Al-Dajani, M. T. M., et al. (2011).[8] Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.[1][8] Acta Crystallographica Section E. [1][8]

High-throughput screening of phenylsulfonyl piperazine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Phenylsulfonyl Piperazine Libraries Target Class: G-Protein Coupled Receptors (Focus: 5-HT₆ Antagonism) Methodology: TR-FRET Functional Screening

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, the phenylsulfonyl piperazine moiety is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility stems from the piperazine ring, which offers a semi-rigid linker that directs substituents into specific receptor pockets while maintaining favorable physiochemical properties (solubility and lipophilicity).

This Application Note details the high-throughput screening (HTS) of a focused phenylsulfonyl piperazine library. While this scaffold is relevant for proteases and chemokine receptors, this guide focuses on its most prolific application: 5-HT₆ receptor antagonists , a critical target for cognitive enhancement in Alzheimer’s disease.

Why this Scaffold?

  • Metabolic Stability: The sulfonyl group (

    
    ) is metabolically robust compared to carbonyls or amides.
    
  • Vector Positioning: The

    
     and 
    
    
    
    nitrogens of the piperazine allow for the precise divergent introduction of chemical diversity (
    
    
    and
    
    
    groups).

Strategic Library Design & Chemical Space

Before screening, the library must be assembled with "drug-likeness" in mind. For phenylsulfonyl piperazines targeting CNS receptors (like 5-HT₆), the library should follow specific structural logic to maximize hit rates.

Chemical Structure Logic

The library is constructed around the core scaffold: 1-(phenylsulfonyl)piperazine .

  • Region A (The Anchor): The phenylsulfonyl group often binds in a hydrophobic pocket. Substituents here (e.g., halogens, methoxy) modulate metabolic stability and hydrophobic contacts.

  • Region B (The Linker): The piperazine ring acts as a spacer, often interacting with an aspartic acid residue in GPCR transmembrane domains via protonation of the tertiary amine.

  • Region C (The Variable): The

    
    -substituent is the primary vector for diversity, determining selectivity against other GPCRs (e.g., 5-HT₂A, D₂).
    

ChemicalScaffold Core Piperazine Core (Solubility/Rigidity) R2 R2: Variable Head Group (Selectivity Vector) Core->R2 N4 Position Sulfonyl Sulfonyl Group (H-Bond Acceptor) Sulfonyl->Core N1 Position R1 R1: Aryl/Heteroaryl (Hydrophobic Pocket) R1->Sulfonyl Attached to

Figure 1: Structural logic of the phenylsulfonyl piperazine scaffold for library construction.

Assay Principle: TR-FRET cAMP Functional Screen

For 5-HT₆ (a


-coupled GPCR), a functional assay is superior to a binding assay as it distinguishes agonists from antagonists immediately. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)  to measure intracellular cAMP levels.[1]

Mechanism:

  • Stimulation: Cells expressing 5-HT₆ are stimulated with Serotonin (5-HT), increasing intracellular cAMP.

  • Competition: The detection system uses a Europium-cryptate labeled anti-cAMP antibody (Donor) and d2-labeled cAMP (Acceptor).

  • Signal: Endogenous cAMP produced by the cell competes with the d2-cAMP for antibody binding.

    • High cellular cAMP (Agonist/No Inhibitor): Low FRET signal (Competition prevents donor-acceptor proximity).

    • Low cellular cAMP (Antagonist present): High FRET signal (d2-cAMP binds antibody).

Detailed Experimental Protocol

Objective: Identify antagonists that block 5-HT induced cAMP production.

Materials & Reagents
  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT₆ receptor.

  • Reagents: HTRF cAMP

    
     Dynamic Kit (Cisbio/PerkinElmer).
    
  • Agonist: Serotonin (5-HT) hydrochloride (Reference

    
     concentration determined in pilot).
    
  • Controls: SB-258585 or SB-357134 (Reference Antagonists).

  • Plates: 384-well low-volume white microplates.

Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic)

  • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 10 nL of library compounds (10 mM in DMSO) into assay plates.

  • Final Concentration: 10

    
    M.
    
  • DMSO Control: Backfill control wells with DMSO to match 0.1% final concentration.

Step 2: Cell Preparation

  • Harvest cells using non-enzymatic dissociation buffer (enzyme-free to preserve receptor integrity).

  • Resuspend in Stimulation Buffer (containing IBMX to inhibit phosphodiesterase).

  • Density: Optimize to ~2,000–4,000 cells/well (5

    
    L volume).
    

Step 3: Agonist Addition & Incubation

  • Dispense 5

    
    L  of cells into the plates containing compounds.
    
  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-receptor equilibration.

  • Add 5

    
    L  of Serotonin (5-HT) at 
    
    
    
    concentration.
  • Incubate for 30 minutes at RT (Stimulation phase).

Step 4: Detection (Lysis & FRET)

  • Add 5

    
    L  of cAMP-d2 (Acceptor) in Lysis Buffer.
    
  • Add 5

    
    L  of Anti-cAMP-Europium Cryptate (Donor) in Lysis Buffer.
    
  • Note: Lysis buffer stops the reaction immediately.

  • Incubate for 1 hour at RT in the dark.

Step 5: Plate Reading

  • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

  • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

  • Emission: 665 nm (Acceptor) and 620 nm (Donor).

HTS_Workflow Library Library Source (10mM DMSO) Echo Acoustic Dispense (10 nL to 384-well) Library->Echo Cells Add Cells + Antagonist (15 min Pre-incubation) Echo->Cells Agonist Add 5-HT (EC80) (30 min Stimulation) Cells->Agonist Lysis Add Detection Reagents (Lysis + FRET Pair) Agonist->Lysis Read Read TR-FRET (665nm/620nm Ratio) Lysis->Read

Figure 2: High-Throughput Screening workflow for 5-HT6 antagonist identification.

Data Analysis & Hit Validation

Ratio Calculation

Raw data is converted to a ratiometric signal to normalize for well-to-well variability/quenching.[2]



Normalization (% Inhibition)

Since this is a competition assay where High Signal = Antagonist (low cAMP) and Low Signal = Agonist (high cAMP):



  • Neg Control: Cells + 5-HT (

    
    ) + DMSO (Max cAMP, Low Signal).
    
  • Pos Control: Cells + Buffer (No 5-HT) + DMSO (Basal cAMP, High Signal).

Quality Control: Z-Prime ( Factor)

A screen is only valid if


.[3]


Where

is the positive control (antagonist/no stimulation) and

is the negative control (agonist stimulated).[4]

Table 1: Troubleshooting Common HTS Issues with Phenylsulfonyl Piperazines

IssueSymptomRoot CauseSolution
Edge Effects Wells on plate perimeter show higher CV%.Evaporation or thermal gradients.Use "dummy" wells on edges or incubate in humidity-controlled cassettes.
Compound Fluorescence Abnormally high signal in Donor channel (620nm).Autofluorescence of sulfonyl-aromatics.TR-FRET time delay (50-100

s) usually eliminates this. Check raw 620nm data.
Signal Drift Signal intensity changes across the plate read time.Cell settling or reagent instability.Use specific lysis buffers that stabilize cAMP. Ensure reader temperature is constant.
Low Z' (<0.5) Small window between Pos/Neg controls.[5]Low receptor expression or incorrect 5-HT conc.Re-titrate 5-HT to ensure strictly

. Verify receptor expression via flow cytometry.

References

  • Bromidge, S. M., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134).[6] Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Cisbio Bioassays. (2024). HTRF cAMP Gs Dynamic Kit Protocol.[1] Revvity. Link

  • Lopez-Rodriguez, M. L., et al. (2005). Phenylpiperazines as a privileged scaffold in the search for new 5-HT receptor ligands. Current Medicinal Chemistry. Link

  • National Center for Advancing Translational Sciences (NCATS). (2024). Assay Guidance Manual: Basics of Assay Development and Validation. NCBI Bookshelf. Link

Sources

Application Note: Leveraging the 1-Ethyl-4-(phenylsulfonyl)piperazine Scaffold in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-4-(phenylsulfonyl)piperazine represents a "privileged structure" in medicinal chemistry—a core pharmacophore possessing favorable solubility, metabolic stability, and hydrogen-bonding capabilities. While the unsubstituted parent molecule serves primarily as a chemical reference standard, its structural derivatives have emerged as potent inhibitors of Carbonic Anhydrase IX (CAIX) and modulators of Epithelial-Mesenchymal Transition (EMT) in luminal breast cancer.

This Application Note provides a comprehensive guide for researchers utilizing this scaffold to develop hypoxia-targeting anticancer agents. It details synthetic pathways for derivatization, validated protocols for enzymatic inhibition assays, and phenotypic screening workflows.

Scientific Background & Mechanism of Action[1][2][3][4][5]

The Target: Tumor Hypoxia and Carbonic Anhydrase IX

Solid tumors often outgrow their blood supply, creating hypoxic regions. To survive, tumor cells upregulate Hypoxia-Inducible Factor 1


 (HIF-1

)
, which induces the expression of Carbonic Anhydrase IX (CAIX) .
  • Mechanism: CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide (

    
    ).[1]
    
  • Pathology: The generated protons (

    
    ) are extruded to the extracellular space, acidifying the tumor microenvironment (promoting invasion and metastasis), while bicarbonate (
    
    
    
    ) is transported intracellularly to maintain a neutral pH for cell survival.
  • Role of the Scaffold: The sulfonyl moiety (

    
    ) mimics the transition state of 
    
    
    
    hydration and coordinates with the Zinc (
    
    
    ) ion in the CAIX active site, effectively locking the enzyme.
Emerging Targets: EMT in Breast Cancer

Recent studies (2024) indicate that phenylsulfonylpiperazine derivatives can inhibit the migration of MCF-7 luminal breast cancer cells.[2] This activity is linked to the upregulation of E-Cadherin (CDH1) , a hallmark of reversing the Epithelial-Mesenchymal Transition (EMT), thereby reducing metastatic potential.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of sulfonylpiperazine derivatives within the Hypoxia/CAIX signaling cascade.

Hypoxia_CAIX_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Exp CAIX Overexpression (Transmembrane) HIF1a->CAIX_Exp Upregulates Reaction CO2 + H2O -> HCO3- + H+ CAIX_Exp->Reaction Catalyzes Acidosis Extracellular Acidification (Promotes Metastasis) Reaction->Acidosis H+ Efflux Survival Intracellular pH Balance (Tumor Survival) Reaction->Survival HCO3- Influx Inhibitor Sulfonylpiperazine Scaffold Inhibitor->CAIX_Exp BLOCKS (Zn2+ Binding)

Figure 1: Mechanism of Action. The sulfonylpiperazine scaffold inhibits CAIX, preventing the extracellular acidification that drives tumor metastasis.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Generation)

Objective: To synthesize a library of sulfonamide derivatives using 1-ethylpiperazine as the nucleophile.

Reagents:

  • 1-Ethylpiperazine (1.0 eq)

  • Substituted Benzenesulfonyl chlorides (1.1 eq) (e.g., 4-chloro, 4-nitro, 4-methoxy)

  • Triethylamine (

    
    ) or Pyridine (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask under nitrogen atmosphere, dissolve 1-Ethylpiperazine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Triethylamine (1.5 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add the substituted Benzenesulfonyl chloride (1.1 mmol) dissolved in DCM (2 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Work-up: Quench with water (10 mL). Extract the organic layer with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel column chromatography or recrystallization from ethanol.

Protocol B: Carbonic Anhydrase IX (CAIX) Inhibition Assay

Objective: To determine the


 of the synthesized derivatives against CAIX esterase activity.

Materials:

  • Recombinant Human CAIX (commercial source)

  • Substrate: 4-Nitrophenyl acetate (4-NPA)

  • Buffer: 50 mM Tris-HCl (pH 8.0)

  • Positive Control: Acetazolamide (Standard CA inhibitor)

Workflow:

  • Preparation: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 10

    
    M) in assay buffer.
    
  • Enzyme Incubation: In a 96-well plate, add 20

    
    L of enzyme solution (5 units/well) and 20 
    
    
    
    L of test compound. Incubate at 25°C for 10 minutes to allow inhibitor binding.
  • Substrate Addition: Add 160

    
    L of 4-NPA (3 mM) to initiate the reaction.
    
  • Detection: Monitor the hydrolysis of 4-NPA to 4-nitrophenolate by measuring absorbance at 400 nm every 30 seconds for 30 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

Data Interpretation Table:

Compound ClassExpected IC50 (CAIX)Selectivity (vs CAII)Notes
Unsubstituted Scaffold > 10

M
LowWeak binder; serves as negative control.
Acetazolamide (Control) ~25 nMLowPan-inhibitor; lacks isoform selectivity.
4-Substituted Phenyl 10 - 500 nMModerateElectron-withdrawing groups (Cl, F) enhance Zn binding.
Tail-Approach Derivatives < 10 nMHighBulky groups on piperazine N4 improve selectivity.
Protocol C: Cell Migration Assay (Scratch Wound)

Objective: To validate the anti-metastatic potential of the scaffold (EMT modulation) in MCF-7 cells.

Procedure:

  • Seeding: Seed MCF-7 cells in a 6-well plate and grow to 90% confluency.

  • Scratching: Create a linear scratch using a sterile 200

    
    L pipette tip. Wash twice with PBS to remove debris.
    
  • Treatment: Add media containing the test compound (at

    
     concentration determined in cytotoxicity assays) or Vehicle (DMSO).
    
  • Imaging: Capture images at T=0, 24h, and 48h using an inverted phase-contrast microscope.

  • Quantification: Measure the wound width using ImageJ software. Calculate % Wound Closure:

    
    
    

Experimental Workflow Visualization

The following diagram outlines the iterative cycle of optimizing the phenylsulfonylpiperazine scaffold.

Optimization_Cycle Scaffold 1-Ethyl-4-(phenylsulfonyl) piperazine Scaffold Design SAR Design (Substituent Variation) Scaffold->Design Synthesis Chemical Synthesis (Sulfonylation) Design->Synthesis Screen_Enz Enzymatic Screen (CAIX Inhibition) Synthesis->Screen_Enz Screen_Enz->Design Inactive Screen_Cell Phenotypic Screen (MCF-7 Migration) Screen_Enz->Screen_Cell Active Hits (<100nM) Screen_Cell->Design Refinement Loop Hit Lead Candidate Screen_Cell->Hit High Potency

Figure 2: The SAR Optimization Cycle. An iterative workflow moving from the parent scaffold to validated biological hits.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Cardoso da Silva, F., et al. (2024).[2][3] A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells.[2][4] Molecules, 29(18), 4471.[5] Link

  • Nocentini, A., & Supuran, C. T. (2018).[3] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for isoform selective inhibitor design. Biochimie, 94(6), 1232-1241. Link

Sources

Application Note: 1-Ethyl-4-(phenylsulfonyl)piperazine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 1-Ethyl-4-(phenylsulfonyl)piperazine (and its structural analogs) as a chemical probe. While often utilized as a high-value intermediate in medicinal chemistry, this specific scaffold exhibits distinct biological activity in Sigma-1 Receptor (Sig1R) modulation , antimalarial erythrocyte invasion , and luminal breast cancer cytotoxicity .

Executive Summary

1-Ethyl-4-(phenylsulfonyl)piperazine (CAS: 57498-25-6 or related analogs depending on substitution) represents a privileged pharmacophore in drug discovery. It belongs to the benzenesulfonyl-piperazine class. Unlike promiscuous pan-assay interference compounds (PAINS), this probe offers specific utility in targeting the Sigma-1 Receptor (Sig1R) chaperone complex and blocking specific Plasmodium falciparum invasion pathways.

This guide provides standardized protocols for its solubilization, storage, and application in phenotypic screening and mechanistic assays.

Key Applications
Application AreaMechanism of ActionTarget ConcentrationReadout
Neuropharmacology Sigma-1 Receptor (Sig1R) Modulation10 nM – 10 µMLigand Binding / Ca2+ Mobilization
Infectious Disease Blockade of P. falciparum Erythrocyte Invasion1 µM – 20 µMParasitemia (Flow Cytometry)
Oncology Cytotoxicity in Luminal Breast Cancer (MCF7)4 µM – 50 µMMTT / Colony Formation

Chemical Properties & Handling[3]

  • IUPAC Name: 1-ethyl-4-(benzenesulfonyl)piperazine

  • Molecular Formula: C₁₂H₁₈N₂O₂S[1]

  • Molecular Weight: ~254.35 g/mol [1]

  • Solubility:

    • Water: Low (< 1 mg/mL).

    • DMSO: High (> 50 mM). Recommended vehicle.

    • Ethanol: Moderate.

Reconstitution Protocol
  • Stock Preparation (10 mM): Dissolve 2.54 mg of powder in 1 mL of anhydrous DMSO. Vortex for 30 seconds until the solution is clear.

  • Sterilization: If used for cell culture, pass the DMSO stock through a 0.22 µm PTFE filter. Do not use aqueous filters (PES/Nylon) for pure DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching). Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Biological Context & Mechanism

The phenylsulfonyl-piperazine moiety mimics the pharmacophore required for Sigma-1 receptor binding. Sig1R is an endoplasmic reticulum (ER) chaperone protein that regulates Ca²⁺ signaling and cellular stress responses. This probe acts by modulating the oligomerization state of Sig1R, thereby influencing downstream signaling (e.g., IRE1α, IP3R).

Additionally, recent phenotypic screens identified this scaffold as an inhibitor of Plasmodium merozoite invasion, likely by interfering with the parasite's surface protein interactions with the red blood cell (RBC) cytoskeleton.

Pathway Visualization

The following diagram illustrates the probe's interaction within the Sigma-1 Receptor signaling cascade.

Sig1R_Pathway cluster_0 Endoplasmic Reticulum Interface Probe 1-Ethyl-4-(phenylsulfonyl)piperazine Sig1R Sigma-1 Receptor (ER Membrane) Probe->Sig1R Modulates (Agonist/Antagonist) IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilizes Complex ER_Stress ER Stress Response (UPR) Sig1R->ER_Stress Regulates IRE1/PERK Mito Mitochondria (Ca2+ Influx) IP3R->Mito Ca2+ Transfer Apoptosis Apoptosis / Cell Survival Mito->Apoptosis Metabolic Control ER_Stress->Apoptosis Cell Fate Decision

Caption: Schematic of 1-Ethyl-4-(phenylsulfonyl)piperazine modulation of the Sigma-1 Receptor chaperone complex at the ER-Mitochondria Associated Membrane (MAM).

Experimental Protocols

Protocol A: Sigma-1 Receptor Competition Binding Assay

Objective: Determine the affinity (


) of the probe for Sig1R using a radioligand competition assay.

Materials:

  • Ligand: [³H]-(+)-Pentazocine (Specific Sig1R agonist).[2]

  • Tissue: Rat liver or brain membrane homogenates (rich in Sig1R).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Nonspecific Control: Haloperidol (10 µM).

Procedure:

  • Membrane Prep: Thaw membrane homogenates and dilute in Tris-HCl buffer to a protein concentration of 200–400 µg/mL.

  • Incubation Mix: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 50 µL [³H]-(+)-Pentazocine (Final conc: 3 nM).

    • 50 µL 1-Ethyl-4-(phenylsulfonyl)piperazine (Variable conc: 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 37°C for 120 minutes (Sig1R kinetics are slow; ensure equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce nonspecific binding).

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Probe]. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    
Protocol B: Plasmodium falciparum Erythrocyte Invasion Assay

Objective: Assess the probe's ability to block the invasion of RBCs by malaria parasites.[3][4]

Procedure:

  • Culture: Synchronize P. falciparum cultures to the late schizont stage (40–44 hours post-invasion).

  • Treatment: Aliquot 100 µL of parasite culture (2% hematocrit, 1% parasitemia) into 96-well plates.

  • Dosing: Add the probe (dissolved in DMSO) to reach final concentrations of 1, 5, 10, and 20 µM.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Heparin (known invasion inhibitor).

  • Incubation: Incubate for 24 hours at 37°C in a mixed gas environment (90% N₂, 5% O₂, 5% CO₂). This allows schizont rupture and re-invasion.

  • Staining: Stain cells with SYBR Green I (DNA stain) for 20 minutes.

  • Analysis: Analyze via Flow Cytometry. Gate for SYBR-positive RBCs (newly infected rings).

  • Calculation:

    
    
    
Protocol C: Cytotoxicity Screening (MCF7 Breast Cancer Cells)

Objective: Evaluate antiproliferative activity in luminal breast cancer models.[5]

Procedure:

  • Seeding: Plate MCF7 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat cells with serial dilutions of the probe (0.1 µM – 100 µM).

  • Duration: Incubate for 48 hours .

  • Readout (MTT Assay):

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

    • Remove media and dissolve formazan crystals in 150 µL DMSO.

    • Measure absorbance at 570 nm.

  • Data Interpretation: A significant reduction in viability (IC₅₀ < 10 µM) indicates potential efficacy. The phenylsulfonyl-piperazine core is known to induce apoptosis in this lineage.

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilityDo not exceed 0.5% DMSO final concentration. Sonicate stock before use.
High Nonspecific Binding Lipophilic nature of the probeUse 0.1% BSA or 0.05% Tween-20 in assay buffers to maintain solubility and reduce plastic binding.
Inconsistent IC₅₀ Sig1R density variationSig1R expression is stress-dependent. Ensure consistent cell passage number and confluence.

Negative Control Suggestion: Use 1-ethylpiperazine (lacking the phenylsulfonyl group). This removes the hydrophobic pharmacophore required for the specific pocket interaction, isolating the effect of the basic piperazine ring.

References

  • Synthesis and Crystal Structure: Study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine. Taylor & Francis.

  • Antimalarial Activity: Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion.[3] European Journal of Medicinal Chemistry.

  • Sigma Receptor Ligands: Novel 1-phenylpiperazine derivatives as high-affinity sigma ligands.[6] Journal of Medicinal Chemistry.

  • Anticancer Activity: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells (Phenylsulfonylpiperazine Class). Molecules (MDPI).

  • Chemical Data: 1-Ethyl-4-(phenylsulfonyl)piperazine Structure and Properties. PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted piperazines are privileged pharmacophores, appearing in over 80 FDA-approved drugs (e.g., Imatinib, Sildenafil, Aripiprazole). However, their synthesis presents a unique dichotomy: the ring is structurally simple, yet chemically deceptive. The symmetry of the core creates immediate selectivity challenges (mono- vs. bis-functionalization), while its high polarity and basicity (pKa ~9.8 and 5.3) complicate isolation.[1]

This guide moves beyond textbook definitions to address the operational failures encountered in the lab. It focuses on causality—why a reaction fails—and provides self-validating protocols to ensure reproducibility.

Part 1: N-Functionalization (The Selectivity Battle)

Issue 1: Mono- vs. Bis-Alkylation

Q: I am attempting to mono-alkylate piperazine with a primary alkyl halide, but I consistently isolate significant amounts of the bis-alkylated byproduct, even when using a 1:1 stoichiometry. How do I fix this?

A: The "statistical trap" is the root cause. Once the first alkyl group is added, the resulting secondary amine is often more nucleophilic than the starting secondary amine due to inductive electron donation from the alkyl group.

Troubleshooting Protocol:

  • The "Dilution & Excess" Strategy: Do not use 1:1 stoichiometry. Use a 5-10 equivalent excess of piperazine.[2] This statistically forces the electrophile to encounter unreacted piperazine rather than the product.

    • Validation: Monitor the disappearance of the alkyl halide, not the piperazine.

  • The H-Bonding Shield (Acidification): Perform the reaction at a lower pH (approx. pH 4-5). Protonating the more basic nitrogen of the mono-alkylated product deactivates it towards further nucleophilic attack.

  • The Ultimate Fix (Protection): If the alkyl halide is expensive or precious, do not risk direct alkylation. Use N-Boc-piperazine .[2][3][4] The protecting group provides absolute selectivity.

Issue 2: Buchwald-Hartwig Coupling Failures

Q: My Pd-catalyzed coupling of piperazine with an aryl bromide stalls at 40% conversion. Adding more catalyst doesn't help. What is killing the catalyst?

A: Piperazine is a "catalyst poison" candidate. The free secondary amines can bind competitively to the Palladium center, displacing the phosphine ligand and forming inactive Pd-amine complexes (Pd-black precipitation is a common symptom).

Optimization Matrix:

ParameterRecommendationRationale
Ligand Class BrettPhos or RuPhos These bulky, electron-rich dialkylbiaryl phosphines prevent amine binding to the metal center and facilitate reductive elimination.
Base NaOtBu or LiHMDS Strong bases are required to deprotonate the amine. Weak bases (Cs2CO3) often fail with secondary amines unless the aryl halide is highly electron-deficient.
Pre-catalyst Pd(OAc)2 (avoid Pd2dba3 if possible)Pd2dba3 contains dibenzylideneacetone, which can act as a competitive ligand. Using a pre-catalyst ensures active species generation.
Order of Addition "Base Last" Mix Pd, Ligand, and Aryl Halide first. Stir to form the Oxidative Addition complex. Then add amine and base. This protects the Pd.

Part 2: Constructing the Ring (Cyclization & Stereochemistry)

Issue 3: Stereocontrol in Reduction

Q: I am synthesizing a chiral piperazine by reducing a diketopiperazine (DKP) derived from L-amino acids. I see racemization in the final product. Why?

A: Racemization rarely occurs during the reduction itself (e.g., with LiAlH4 or BH3); it usually happens during the DKP formation or due to harsh workup.

Root Cause Analysis:

  • DKP Formation: Heating dipeptides to induce cyclization can cause epimerization at the

    
    -carbon, especially if the side chain is acidic or basic.
    
  • Reduction Mechanism: LiAlH4 reduction preserves stereochemistry because it attacks the carbonyl carbon, not the chiral center. However, if the reaction mixture is allowed to overheat, elimination-addition pathways can scramble the center.

Corrective Action:

  • Use LiAlH4 in THF at reflux , but ensure the quench is controlled (Fieser workup) to avoid heating the basic aluminate salts, which can induce isomerization.

  • Verify the optical purity of your intermediate DKP before reduction. If the DKP is racemic, the reduction is blameless.

Part 3: Purification of "Invisible" Polar Piperazines

Issue 4: Extraction Nightmares

Q: My product is a highly polar, water-soluble piperazine. It does not extract into DCM or EtOAc from the aqueous layer. How do I isolate it?

A: Standard aqueous workups fail because the distribution coefficient (


) favors the water phase, especially at neutral/acidic pH.

Isolation Strategies:

  • The "Salting Out" Method: Saturate the aqueous phase with NaCl or K2CO3. This disrupts the hydration shell of the piperazine, forcing it into the organic phase.

    • Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of DCM. This mixture is significantly more polar and effective for extracting amines.

  • Derivatization Extraction: If the product is an intermediate, react the crude aqueous mixture with Boc2O. The N-Boc derivative will be lipophilic and extractable. Deprotect later.

  • Resin Capture: Use a strong cation exchange (SCX) cartridge.

    • Load: Aqueous solution (acidic/neutral).

    • Wash: MeOH (removes non-basic impurities).

    • Elute: 2M NH3 in MeOH (releases the free base piperazine).

Part 4: Experimental Protocols

Protocol A: Selective Synthesis of N-Boc-Piperazine

Target: Mono-protection without bis-protection.

  • Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 3.0 equiv ) in DCM (150 mL).

    • Note: The excess is critical.

  • Controlled Addition: Dissolve Boc2O (8.4 g, 38.6 mmol, 1.0 equiv ) in DCM (50 mL). Add this solution dropwise to the piperazine solution over 60 minutes at 0 °C.

    • Why: Keeps local concentration of Boc2O low, preventing the mono-Boc product from reacting again.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup (The Filter Trick):

    • Filter the reaction mixture. The solid is unreacted piperazine (insoluble in DCM). Save it for the next batch.

    • Wash the filtrate with water (

      
       mL). The remaining free piperazine partitions into water; the N-Boc-piperazine stays in DCM.
      
    • Caution: Do not use acidic washes, or you will lose the product to the aqueous layer.

  • Isolation: Dry organic layer (

    
    ) and concentrate. Yield is typically >90% mono-Boc.
    
Protocol B: Buchwald-Hartwig Arylation of Piperazine

Target: Coupling 4-Bromoanisole with N-Boc-Piperazine.

  • Catalyst Prep: In a glovebox or under Argon, combine

    
     (2 mol%) and RuPhos  (4 mol%) in dry Toluene. Stir for 5 mins to form the active catalyst.
    
  • Substrate Addition: Add 4-Bromoanisole (1.0 equiv) and N-Boc-Piperazine (1.2 equiv).

  • Base Addition: Add NaOtBu (1.5 equiv).

  • Heating: Seal the vial and heat to 100 °C for 12 hours.

    • Visual Check: The reaction should turn dark brown/black. If it stays pale yellow, the catalyst has not activated or has oxidized.

  • Workup: Cool, dilute with EtOAc, filter through Celite (to remove Pd black), and concentrate. Purify via flash chromatography (Hex/EtOAc).

Part 5: Visualizations

Diagram 1: Synthesis Strategy Decision Tree

Caption: Logical flow for selecting the optimal synthesis route based on substrate availability and substitution pattern.

PiperazineStrategy Start Target: Substituted Piperazine CheckSub Is the Substitution on Nitrogen or Carbon? Start->CheckSub N_Sub N-Substitution CheckSub->N_Sub Nitrogen C_Sub C-Substitution (Chiral/Complex) CheckSub->C_Sub Carbon Symm Is the Piperazine Symmetric? N_Sub->Symm DirectAlk Direct Alkylation (Use 5-10eq Piperazine) Symm->DirectAlk Yes Protect Use Mono-Protected Piperazine (Boc/Cbz) Symm->Protect No (Asymmetric) Avail Are Amino Acid Precursors Available? C_Sub->Avail DKP_Route Diketopiperazine Route (Cyclization -> Reduction) Avail->DKP_Route Yes (High Stereocontrol) Cyclization Diethanolamine Cyclization (Harsh Conditions) Avail->Cyclization No (Industrial/Scale)

Diagram 2: Buchwald-Hartwig Troubleshooting Flow

Caption: Step-by-step diagnostic process for failed Pd-catalyzed aminations.

BuchwaldTrouble Fail Reaction Failed (Low Yield/Conversion) Check1 Check Catalyst Color Fail->Check1 Check2 Check Side Products Fail->Check2 Black Precipitated Pd Black Check1->Black Pale Pale/No Color Change Check1->Pale Sol1 Ligand Exchange: Switch to BrettPhos/RuPhos Black->Sol1 Sol2 Activation Issue: Increase Temp or Change Pre-catalyst Pale->Sol2 Dehal Dehalogenation Observed Check2->Dehal Sol3 Reduce Temp or Switch Solvent (Toluene -> Dioxane) Dehal->Sol3

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Jana, R., Timsina, T. P., & Ganguly, B. (2011). Recent Advances in the Synthesis of Piperazines. Chemical Reviews. [Link]

  • Chao, S., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.[5] [Link]

  • Baran Lab. (2023). Diketopiperazines: Synthesis and Applications. Baran Group Open Source Notes. [Link]

Sources

Technical Support Center: Troubleshooting Guide for Piperazine Compound Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive troubleshooting guide for the purification of piperazine-containing compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile heterocyclic compounds. The inherent physicochemical properties of the piperazine moiety, such as high polarity, basicity, and a propensity to form hydrates and salts, often present unique purification hurdles.[1] This guide provides in-depth, experience-driven solutions to common problems in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent impurities I should expect in my crude piperazine compound?

A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. Common contaminants in crude piperazine products typically stem from starting materials, side-reactions during synthesis, or degradation.[1]

Key impurities to be aware of include:

  • Unreacted Starting Materials: Residual starting materials like ethylene diamine and diethylene triamine are frequently encountered.[1]

  • Side-Reaction Products: The synthesis process can generate various byproducts, such as pyrazines, diazabicyclo-octane, N-alkyl piperazines, and N-hydroxyalkyl piperazines.[1][2]

  • Structurally Similar Impurities: Alkylated piperazines or related pyrazines can be particularly challenging to remove as they may co-precipitate with the desired product during crystallization.[1]

  • Degradation Products: Improper storage conditions or exposure to high temperatures can lead to the formation of degradation products like N-formylpiperazine.[1]

  • Disubstituted Byproducts: During N-alkylation reactions, the formation of a disubstituted byproduct is a common competitive reaction, especially when attempting to synthesize a mono-substituted piperazine.[3][4]

Q2: I'm struggling with purifying my piperazine compound. What are the primary reasons for these difficulties?

A2: The challenges in purifying piperazine-containing compounds are intrinsically linked to the physicochemical properties of the piperazine ring.[1]

Here's a breakdown of the main obstacles:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring confer high polarity and basicity (pKa values are typically around 5.3 and 9.7).[1] This can cause issues with solubility and lead to problematic interactions during chromatographic separation.[1]

  • Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate accurate handling and weighing.[1]

  • Salt and Hydrate Formation: Piperazines have a strong tendency to form salts and hydrates. While this can be exploited for purification, it can also create challenges in obtaining the free base and lead to inconsistencies in the final product's form.[1] Piperazine is commonly available as a hexahydrate.[5]

  • Chromatographic Complications: The high polarity of piperazine compounds can result in poor retention and peak tailing in reverse-phase HPLC.[1] Conversely, their basicity can lead to strong, sometimes irreversible, interactions with the acidic silica gel stationary phase in normal-phase chromatography.[1]

Q3: My piperazine compound shows significant peak tailing in reverse-phase HPLC analysis. How can I improve the peak shape?

A3: Poor peak shape, particularly tailing, is a frequent issue when analyzing basic compounds like piperazines by reverse-phase HPLC. This is primarily due to strong interactions between the basic nitrogen atoms of the piperazine and residual acidic silanol groups on the silica-based stationary phase.

Here are some effective strategies to mitigate this:

  • Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with your basic analyte and improving peak shape.[1]

  • Adjust the Mobile Phase pH: Lowering the pH of the mobile phase with an acid like trifluoroacetic acid (TFA) or formic acid will protonate the piperazine nitrogens. This can reduce the undesirable interactions with the stationary phase.

  • Consider an Alternative Stationary Phase: If mobile phase modifications are insufficient, switching to a column with a different stationary phase, such as one with end-capping or a polymer-based stationary phase, can be beneficial.

  • Employ HILIC Chromatography: For highly polar piperazine compounds that are poorly retained in reverse-phase, Hydrophilic Interaction Chromatography (HILIC) can be an excellent alternative.[6]

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues you may encounter during your experiments.

Problem 1: Low Yield After Crystallization

Symptoms: A significant portion of your product remains in the mother liquor after cooling and filtration, leading to a lower than expected isolated yield.[1]

Possible Causes & Solutions:

Possible Cause Explanation Solution
Product is too soluble in the chosen solvent. The solvent's polarity may be too similar to that of your compound, leading to high solubility even at low temperatures.[1]Perform a solvent screen: Test a range of solvents with varying polarities to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Consider using a solvent mixture to fine-tune the polarity.
Insufficient cooling. The crystallization process may not have reached equilibrium, leaving a substantial amount of product dissolved in the solvent.Increase cooling time and lower the temperature: Allow the crystallization mixture to stand at a lower temperature (e.g., in an ice bath or refrigerator) for a longer period to maximize product precipitation.
Supersaturation. The solution may be supersaturated, preventing the initiation of crystallization.Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product to initiate nucleation.
Incorrect solvent-to-solute ratio. Using too much solvent will result in a lower concentration of your product, making precipitation less favorable.Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of your product and induce crystallization upon cooling.
Problem 2: Co-elution of Impurities During Column Chromatography

Symptoms: Your desired product co-elutes with impurities, resulting in low purity of the collected fractions.[1]

Possible Causes & Solutions:

Possible Cause Explanation Solution
Inappropriate solvent system. The polarity of the eluent may not be optimal to achieve sufficient separation between your product and the impurities.Optimize the eluent: Use Thin Layer Chromatography (TLC) to systematically test different solvent systems and gradients to find the optimal conditions for separation. For basic piperazine compounds on silica gel, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve separation.[7]
Column overloading. Loading too much crude material onto the column can lead to broad peaks and poor separation.[1]Reduce the sample load: Decrease the amount of crude material loaded onto the column to improve resolution.
Strong interaction with the stationary phase. The basic nature of piperazine compounds can cause strong binding to the acidic silica gel, leading to peak tailing and poor separation.[1]Use a modified stationary phase or a different technique: Consider using a deactivated silica gel, alumina, or a reverse-phase column. Alternatively, explore other purification techniques like crystallization or salt formation.
Structurally similar impurities. Impurities with polarities very close to your product are inherently difficult to separate by chromatography.Consider derivatization or an alternative purification method: Temporarily modifying the structure of your compound or the impurity through a simple chemical reaction can sometimes alter its polarity enough to allow for separation. Alternatively, recrystallization or salt precipitation may be more effective.

Experimental Protocols

Protocol 1: Purification of Piperazine via Diacetate Salt Formation

This protocol is highly effective for selectively precipitating piperazine from a mixture of impurities.[2][8]

Materials:

  • Crude piperazine-containing mixture

  • Acetone

  • Glacial acetic acid

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Cold acetone for washing

Procedure:

  • Dissolution: Dissolve the crude piperazine mixture in acetone. Use approximately 5 to 100 volumes of acetone per volume of piperazine.[2]

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. The amount of acetic acid should be at least the stoichiometric quantity required to form piperazine diacetate.[2]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[1][2]

  • Isolation: Separate the precipitated piperazine diacetate from the mother liquor by filtration.[1]

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified piperazine diacetate.

  • (Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a base.[1]

Protocol 2: Purification of Piperazine as its Hexahydrate

This method leverages the unique ability of piperazine to form a stable hexahydrate, which can be selectively precipitated.[9]

Materials:

  • Crude piperazine mixture

  • Water

  • Water-insoluble alcohol (e.g., isooctanol)

  • Filtration apparatus

  • Suitable solvent for washing (e.g., hot benzene or pentane)

  • Vacuum oven

Procedure:

  • Water Adjustment: Add water to the crude mixture to ensure the molar ratio of water to piperazine is at least 6:1, which is necessary for the formation of the hexahydrate.[1]

  • Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol such as isooctanol. The amount of alcohol should be at least equal in weight to the amount of piperazine in the mixture.[1][9]

  • Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[1]

  • Isolation: Filter the precipitate from the solution.[1][9]

  • Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[1]

  • Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[1]

Visualizations

Logical Workflow for Piperazine Purification

Decision Tree for Piperazine Purification start Crude Piperazine Compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_acid_stable Is the compound stable to acid? is_solid->is_acid_stable No (or Oily) success_recrystallization Pure Solid Product recrystallization->success_recrystallization Success fail_recrystallization Recrystallization Fails or Gives Low Yield recrystallization->fail_recrystallization Failure fail_recrystallization->is_acid_stable salt_formation Attempt Salt Formation/Precipitation is_acid_stable->salt_formation Yes chromatography Column Chromatography is_acid_stable->chromatography No success_salt Pure Salt salt_formation->success_salt Success salt_formation->chromatography Failure success_chromatography Pure Product chromatography->success_chromatography Success is_volatile Is the compound non-volatile? chromatography->is_volatile Failure distillation Consider Azeotropic Distillation is_volatile->distillation Yes scavenger_resin Use Scavenger Resin for Low-Level Impurities is_volatile->scavenger_resin No

Caption: A decision tree to guide the selection of an appropriate purification method for piperazine compounds.

Troubleshooting Workflow for HPLC Peak Tailing

Troubleshooting HPLC Peak Tailing start Peak Tailing Observed in RP-HPLC add_additive Add Competing Base (e.g., TEA) to Mobile Phase start->add_additive check_shape1 Is peak shape improved? add_additive->check_shape1 adjust_ph Lower Mobile Phase pH (e.g., with TFA) check_shape1->adjust_ph No success Symmetrical Peak Achieved check_shape1->success Yes check_shape2 Is peak shape improved? adjust_ph->check_shape2 change_column Switch to a Different Stationary Phase (e.g., end-capped, polymer-based) check_shape2->change_column No check_shape2->success Yes check_shape3 Is peak shape improved? change_column->check_shape3 consider_hilic Consider HILIC for Highly Polar Compounds check_shape3->consider_hilic No check_shape3->success Yes

Caption: A systematic workflow for troubleshooting peak tailing in the reverse-phase HPLC analysis of piperazine compounds.

References

  • Amine Di piperazine impurity - Veeprho. (n.d.). Retrieved from [Link]

  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30). Retrieved from [Link]

  • How do I remove piperazine from the solid compound? - ResearchGate. (2015, October 29). Retrieved from [Link]

  • piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (n.d.). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.). Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020, May 6). Retrieved from [Link]

  • US3481933A - Recovery and purification of piperazine - Google Patents. (n.d.).
  • Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat - MDPI. (2024, October 7). Retrieved from [Link]

  • Piperazine-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • How to extract/isolate piperazine from water without distillation? - ResearchGate. (2013, March 29). Retrieved from [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. (n.d.). Retrieved from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. (2022, November 22). Retrieved from [Link]

  • HPLC Methods for analysis of Piperazine - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved from [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - SSRN. (2022, October 25). Retrieved from [Link]

  • PIPERAZINE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. (2012, July 10). Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 1-Ethyl-4-(phenylsulfonyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-882-PHARMA Subject: Optimization and Troubleshooting for Scale-Up (>100g) of Sulfonamide Coupling Assigned Specialist: Senior Process Chemist Status: Open

Introduction

Welcome to the Scale-Up Support Center. You are likely accessing this guide because your bench-scale synthesis of 1-Ethyl-4-(phenylsulfonyl)piperazine (CAS: Generic Scaffold) is failing to translate efficiently to the kilogram or multigram scale.

While the sulfonylation of secondary amines is a textbook reaction, the specific scale-up of piperazine derivatives introduces unique challenges regarding exotherm management , hydrolytic stability of the sulfonyl chloride , and purification without chromatography .

This guide synthesizes industrial best practices to transition your workflow from "medicinal chemistry scale" (mg) to "process scale" (kg).

Module 1: Reaction Design & Thermal Management

The Core Protocol

For scale-up, we recommend moving away from anhydrous DCM/TEA (Dichloromethane/Triethylamine) systems often used in discovery. Instead, adopt a Biphasic Schotten-Baumann condition or a Toluene/Aqueous Base system. This offers superior heat capacity (safety) and simplified byproduct removal.

Standard Process Formulation:

  • Substrate: 1-Ethylpiperazine (1.0 equiv)

  • Reagent: Benzenesulfonyl chloride (1.1 - 1.2 equiv)

  • Base: NaOH (2.5 equiv, 10-20% aqueous solution) or Na₂CO₃

  • Solvent: Toluene or DCM (Toluene preferred for later crystallization)

Troubleshooting Q&A

Q: Why is my reaction temperature spiking uncontrollably upon addition? A: Sulfonamide formation is highly exothermic. On a gram scale, air cooling is sufficient; on a kilo scale, it is a runaway risk.

  • Root Cause: Rapid addition of Benzenesulfonyl chloride (PhSO₂Cl).

  • Solution: You must treat PhSO₂Cl as a "Heat Source."

    • Cool the amine/base mixture to 0–5°C before addition.

    • Add PhSO₂Cl dropwise (or via dosing pump) over 1–2 hours.

    • Monitor internal temperature; do not allow it to exceed 15°C during addition to prevent hydrolysis competition.

Q: I used 1.0 equivalent of PhSO₂Cl, but the reaction stalled at 80% conversion. Why? A: Competitive hydrolysis.

  • Mechanism: In biphasic basic systems, PhSO₂Cl reacts with water to form Benzenesulfonic acid (PhSO₃H) and HCl. This consumes your reagent.

  • Correction: Use a slight excess (1.1 to 1.2 equiv ) of PhSO₂Cl. The excess will be hydrolyzed during workup and washed away as the water-soluble sodium benzenesulfonate.

Module 2: Workup & Purification (The "Acid/Base Swing")

Critical Insight: Avoid column chromatography. It is the bottleneck of scale-up. Piperazines possess a "chemical handle" (the basic tertiary amine) that allows for purification via pH manipulation.

The "Acid/Base Swing" Protocol
  • Quench: Stir the reaction with dilute NaOH to hydrolyze excess PhSO₂Cl into Sodium Benzenesulfonate (water-soluble).

  • Phase Cut: Separate the organic layer (contains Product + Neutral Impurities).

  • Acid Extraction (The Purifier): Extract the organic layer with 1M HCl .

    • Result: The product (basic) protonates and moves to the Aqueous Layer .

    • Rejection: Neutral impurities (bis-sulfonamides, unreacted PhSO₂Cl residues) stay in the Organic Layer . Discard the organic layer.[1]

  • Basification: Treat the acidic aqueous layer with NaOH (pH > 12).

  • Isolation: The product will precipitate (if solid) or oil out. Extract with Toluene/EtOAc.

Visualization: Reaction & Workup Logic

G Start Start: 1-Ethylpiperazine + Solvent (Toluene) AddBase Add Aqueous NaOH (Cool to 0°C) Start->AddBase AddRgnt Slow Addition: PhSO2Cl (Exotherm Control) AddBase->AddRgnt React Reaction Mixture: Product + PhSO3Na + NaCl AddRgnt->React Split1 Phase Separation React->Split1 OrgLayer Organic Layer: Product + Neutrals Split1->OrgLayer AqLayer Aqueous Layer: Salts (Discard) Split1->AqLayer AcidWash Extract with 1M HCl OrgLayer->AcidWash AcidAq Acidic Aqueous Phase: Product-H+ (Pure) AcidWash->AcidAq AcidOrg Organic Phase: Neutral Impurities (Discard) AcidWash->AcidOrg Basify Basify (pH > 12) Extract or Filter AcidAq->Basify Final Final Product: 1-Ethyl-4-(phenylsulfonyl)piperazine Basify->Final

Caption: Workflow utilizing the basicity of the piperazine ring to purify the product via aqueous acid extraction, eliminating the need for chromatography.

Module 3: Impurity Profile & Solid State

Troubleshooting Q&A

Q: My product is an oil, but I need a solid for stability. What do I do? A: 1-Ethyl-4-(phenylsulfonyl)piperazine free base may have a low melting point.

  • Solution: Form a salt. The Hydrochloride (HCl) or Oxalate salts are typically highly crystalline.

  • Protocol: Dissolve the free base oil in Isopropanol (IPA). Add 1.1 equiv of HCl (in IPA or Dioxane). Cool to 0°C. Filter the white solid. This also purifies the compound further.

Q: I am seeing a "Genotoxic Impurity" alert from my QA department. A: This refers to unreacted Benzenesulfonyl chloride . Sulfonyl chlorides are potential Genotoxic Impurities (PGIs).

  • Detection: GC-MS is required (HPLC often misses the chloride due to hydrolysis on column).

  • Remediation: Ensure your workup includes a "hot" base stir (stirring with NaOH for >1 hour) or a quench with a small amount of a sacrificial amine (like ammonia) if the hydrolysis is too slow, though hydrolysis is usually sufficient for PhSO₂Cl.

Data Table: Common Impurities & Removal
ImpurityOriginRemoval Strategy
Benzenesulfonic Acid Hydrolysis of ReagentWashes out in initial basic aqueous wash (forms Na-salt).[1][2]
Benzenesulfonyl Chloride Unreacted ReagentCritical PGI. Hydrolyze with NaOH quench or derivatize with NH₃.
1-Ethylpiperazine Starting MaterialWashes out during the final isolation if product is crystallized; or removed via high-vac distillation (bp is low).
Bis-sulfonamides Impurity in PiperazineIf starting material contained piperazine (des-ethyl), this forms. Removed via the "Acid Wash" step (it is not basic).

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose low yields or purity issues immediately.

Tree Problem Issue Detected Type1 Low Yield Problem->Type1 Type2 Impurity / Color Problem->Type2 Q1 Check pH of Aqueous Waste after Rxn Type1->Q1 Q2 Is Impurity Acidic or Neutral? Type2->Q2 Ans1 pH < 10? Base consumed by HCl. Add more Base. Q1->Ans1 Yes Ans2 pH > 10? Check Reagent Quality. PhSO2Cl hydrolyzed? Q1->Ans2 No Ans3 Acidic (PhSO3H): Increase Basic Wash Q2->Ans3 Acidic Ans4 Neutral: Perform Acid/Base Extraction Swing Q2->Ans4 Neutral

Caption: Diagnostic tree for isolating the root cause of yield loss (typically pH control) or purity failure (typically extraction logic).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.
  • Org. Synth. 1921, 1, 21. "Benzenesulfonyl Chloride."[3] Link (Foundational data on the stability and handling of the sulfonyl chloride reagent).

  • BenchChem Technical Support. "Removal of Benzenesulfonyl Chloride from Reaction Mixtures." Link (Specific protocols for quenching sulfonyl chlorides to avoid genotoxic residues).

  • Acta Crystallogr Sect E Struct Rep Online. 2011 Sep 1;67(Pt 9):o2401. "Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate."[4] Link (Structural data and crystallization behavior of closely related sulfonated piperazines).

Sources

Validation & Comparative

Phenylsulfonyl Piperazines: A New Frontier in Antimalarial Invasion Inhibition

[1]

Executive Summary: The Invasion Bottleneck

While current frontline antimalarials (Artemisinin Combination Therapies - ACTs) primarily target the intra-erythrocytic growth stages of Plasmodium falciparum, the emergence of partial resistance necessitates novel targets. 1-Ethyl-4-(phenylsulfonyl)piperazine represents the core scaffold of a promising new class of antimalarials: the Phenylsulfonyl Piperazines (PSPs) .

Unlike Chloroquine (CQ) or Artemisinin (ART), which target metabolic stability or protein integrity within the infected red blood cell (iRBC), PSPs act as invasion inhibitors . They target the parasite's actomyosin motor, specifically the Actin-1/Profilin interface , preventing the merozoite from entering the host cell. This guide compares the PSP scaffold (exemplified by the optimized lead MMV020291 ) against established therapeutics, highlighting its distinct mechanism of action (MoA) and lack of cross-resistance.

Chemical Profile & Structural Logic

The molecule 1-Ethyl-4-(phenylsulfonyl)piperazine serves as the fundamental pharmacophore for this class. Structure-Activity Relationship (SAR) studies have evolved this core into highly potent leads.

FeatureCore Scaffold (User Query)Optimized Lead (e.g., MMV020291)
Structure 1-Ethyl-4-(phenylsulfonyl)piperazine Substituted Phenylsulfonyl Piperazine
Role Chemical Building Block / Hit FragmentNanomolar Inhibitor
Key Moiety Sulfonyl group acts as a rigid linker; piperazine provides solubility and H-bond acceptance.Addition of hydrophobic/electron-withdrawing groups (e.g., -CF3, -F) on the phenyl ring enhances binding affinity to Profilin.
Solubility High (due to basic piperazine nitrogen)Optimized for membrane permeability (LogP ~3-4)
Chemical Space Visualization

The following diagram illustrates the structural evolution from the core scaffold to the active inhibitor.

ChemicalSpaceCore1-Ethyl-4-(phenylsulfonyl)piperazine(Core Scaffold)OptimizationSAR Optimization(Hydrophobic substitution)Core->Optimization + Lipophilicity + Binding AffinityLeadMMV020291 Analogues(Potent Invasion Inhibitor)Optimization->LeadTargetTarget: PfProfilin-Actin InterfaceLead->Target Ki < 100 nM

Figure 1: Structural evolution of the phenylsulfonyl piperazine scaffold from a simple building block to a targeted protein-protein interaction inhibitor.[1]

Mechanism of Action: The "Glideosome" Disruption

The most critical differentiator of the PSP class is its target. While CQ and ART kill the parasite after it has established infection inside the RBC, PSPs prevent the infection event itself.

  • Standard Drugs (CQ/ART): Target the digestive vacuole (heme detoxification) or cytosolic proteins (alkylation) during the trophozoite stage.

  • PSP Scaffold: Targets the glideosome , the motor complex required for motility and invasion.[2] Specifically, PSPs bind to PfProfilin , stabilizing the actin-sequestering state and preventing the polymerization of Actin-1 (PfAct1) into long filaments (F-actin). Without F-actin, the merozoite cannot generate the force required to penetrate the RBC membrane.

MoA Signaling Pathway

MoAcluster_invasionMerozoite Invasion MachineryProfilinPfProfilin(G-Actin Sequesterer)GActinG-Actin(Monomers)Profilin->GActin BindsFActinF-Actin(Filaments)GActin->FActin PolymerizationMotorMyoA Motor Complex(Force Generation)FActin->Motor Tracks forInvasionRBC InvasionMotor->Invasion DrivesPSPPhenylsulfonyl Piperazine(Inhibitor)PSP->Profilin Binds AllostericallyPSP->GActin Stabilizes MonomerComplexPSP->FActin BLOCKS Polymerization

Figure 2: Mechanism of Action. PSPs bind to Profilin, locking Actin in a monomeric state and halting the motor required for invasion.

Comparative Performance Analysis

The following table contrasts the PSP class against standard-of-care antimalarials. Data represents optimized PSP analogs (e.g., MMV020291) vs. standard drugs.

ParameterPhenylsulfonyl Piperazines (PSP)Chloroquine (CQ)Artemisinin (ART)
Primary Target PfProfilin / PfActin-1 (Cytoskeleton)Heme Polymerase (Digestive Vacuole)PfATP6 / Protein Alkylation (Multiple)
Stage Specificity Merozoite Invasion (Extracellular)Trophozoite (Intracellular growth)Rings & Trophozoites (Broad)
IC50 (Sensitive 3D7) 0.5 – 5.0 µM (Lead dependent)10 – 20 nM< 10 nM
IC50 (MDR Strains) Unchanged (No cross-resistance)> 100 nM (Resistant)< 10 nM (Delayed clearance in K13 mutants)
Resistance Mechanism Mutations in PfProfilin (N154Y) or PfAct1PfCRT transporter mutationsPfKelch13 mutations
Cytotoxicity (HepG2) Low (> 50 µM)LowLow
Key Insight:

While PSPs currently exhibit higher IC50 values (lower potency) than ART or CQ, their value lies in synergy and resistance breaking . Because they target an extracellular phase (invasion), they are not subject to the efflux pumps (like PfMDR1) that protect parasites from intracellular drugs.

Experimental Protocol: Actin Sedimentation Assay

To validate the activity of a phenylsulfonyl piperazine derivative, one cannot rely solely on standard growth assays (SYBR Green), as these do not distinguish between growth inhibition and invasion inhibition. The Actin Sedimentation Assay is the gold standard for verifying this specific MoA.

Objective

To quantify the ratio of filamentous actin (F-actin) to monomeric actin (G-actin) in the presence of the test compound.

Materials
  • Recombinant PfActin-1 and PfProfilin.

  • Test Compound: 1-Ethyl-4-(phenylsulfonyl)piperazine derivative (10 µM - 100 µM).

  • Control: Latrunculin B (Depolymerizer) and Phalloidin (Stabilizer).

  • Buffer: F-actin buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP).

Methodology
  • Protein Preparation: Thaw recombinant PfActin-1 and PfProfilin on ice. Centrifuge at 100,000 x g for 20 mins to remove pre-existing aggregates.

  • Incubation: Mix PfActin-1 (4 µM) and PfProfilin (4 µM) in F-actin buffer.

  • Treatment: Add the test compound (PSP) at varying concentrations (0, 10, 50 µM). Incubate for 1 hour at room temperature to allow polymerization equilibrium.

  • Sedimentation: Centrifuge samples at 100,000 x g for 1 hour at 20°C.

    • Pellet: Contains F-actin (Polymers).

    • Supernatant: Contains G-actin (Monomers).

  • Analysis: Separate supernatant and pellet. Resuspend pellet in SDS-PAGE loading buffer equal to the supernatant volume.

  • Quantification: Run SDS-PAGE and stain with Coomassie Blue. Densitometry analysis of the Actin band (42 kDa).

Expected Result

A potent PSP will shift the actin distribution from the Pellet (F-actin) to the Supernatant (G-actin) , indicating inhibition of polymerization, similar to Latrunculin B but strictly dependent on the presence of Profilin.

References

  • Dans, M. G., et al. (2023). "Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics."[3][4] PLoS Biology, 21(4), e3002066.[3][5]

  • Nguyen, W., et al. (2021). "Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion."[3][6] European Journal of Medicinal Chemistry, 214, 113253.[3][6][7] [3][7]

  • Riglar, D. T., et al. (2011). "Super-resolution dissection of the Plasmodium falciparum merozoite glideosome reconstruction." Cell Host & Microbe, 9(6), 473-483.

  • Cowman, A. F., et al. (2017). "The Molecular Basis of Erythrocyte Invasion by Malaria Parasites." Cell Host & Microbe, 22(2), 232-245.[4]

Validating the Mechanism of Action of 1-Ethyl-4-(phenylsulfonyl)piperazine: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of the novel compound 1-Ethyl-4-(phenylsulfonyl)piperazine. Designed for researchers and drug development professionals, this document moves beyond a rigid protocol, offering a logical and scientifically rigorous pathway for investigation. By integrating established methodologies with a comparative approach, this guide aims to establish a high-confidence profile of the compound's biological activity.

The piperazine moiety is a common scaffold in many centrally active pharmaceuticals, including antipsychotics, antidepressants, and anxiolytcis.[1][2] The addition of a phenylsulfonyl group can confer a range of biological activities, with some derivatives showing promise as antimalarial and anticancer agents.[3][4][5] Given this background, a plausible starting hypothesis for the mechanism of action of 1-Ethyl-4-(phenylsulfonyl)piperazine could involve modulation of a key central nervous system (CNS) target or a critical pathway in cell proliferation.

This guide will therefore outline a multi-pronged validation strategy, beginning with broad phenotypic screening to narrow the field of potential biological effects, followed by target identification and engagement studies, and culminating in detailed downstream signaling analysis. Throughout this process, we will emphasize the importance of using well-characterized comparator compounds to benchmark the activity of 1-Ethyl-4-(phenylsulfonyl)piperazine and provide context for its unique properties.

Part 1: Initial Phenotypic Screening and Hypothesis Generation

The initial step in characterizing a novel compound is to observe its effects in relevant biological systems. A broad phenotypic screen can provide unbiased insights into the potential therapeutic areas and cellular pathways affected by 1-Ethyl-4-(phenylsulfonyl)piperazine.

Experimental Workflow: Phenotypic Screening

Phenotypic_Screening_Workflow cluster_screening Phenotypic Screening Compound 1-Ethyl-4-(phenylsulfonyl)piperazine Cell_Panels Diverse Cell Line Panel (e.g., NCI-60) Compound->Cell_Panels High_Content High-Content Imaging Cell_Panels->High_Content Data_Analysis Bioinformatic Analysis (Clustering, Pathway Analysis) High_Content->Data_Analysis Hypothesis Generate Initial Hypothesis (e.g., CNS target, Anti-proliferative) Data_Analysis->Hypothesis

Caption: Workflow for initial phenotypic screening to generate a hypothesis for the mechanism of action.

Step-by-Step Protocol: Cell Viability Screening

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) and relevant normal cell lines to assess broad cytotoxic or cytostatic effects and initial selectivity.

  • Compound Preparation: Prepare a stock solution of 1-Ethyl-4-(phenylsulfonyl)piperazine in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations for dose-response analysis.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the serially diluted compound and appropriate vehicle controls.

  • Incubation: Incubate the plates for a standard period (e.g., 48 or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the effect of the compound on cell proliferation.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and compare the activity profile to known anticancer agents.

Comparator Compounds:

To provide context, run parallel screens with compounds known to act on specific cellular pathways. For example:

  • Doxorubicin: A DNA intercalating agent with broad cytotoxic effects.

  • Paclitaxel: A microtubule-stabilizing agent.

  • Imatinib: A tyrosine kinase inhibitor with a more specific activity profile.

Expected Outcome and Interpretation:

The pattern of activity across the cell line panel can suggest a potential mechanism. For instance, selective activity against neuronal cell lines might point towards a CNS target, while broad cytotoxicity could indicate a general antiproliferative mechanism.

Part 2: Target Identification and Engagement

Once a primary biological effect is observed, the next critical step is to identify the direct molecular target(s) of 1-Ethyl-4-(phenylsulfonyl)piperazine.

Experimental Workflow: Target Identification

Target_ID_Workflow cluster_target_id Target Identification Affinity_Chromo Affinity Chromatography Candidate_Targets Candidate Protein Targets Affinity_Chromo->Candidate_Targets Yeast_Hybrid Yeast Two-Hybrid Screening Yeast_Hybrid->Candidate_Targets Computational In Silico Docking (Reverse Screening) Computational->Candidate_Targets Target_Validation Target Validation (siRNA, CRISPR) Candidate_Targets->Target_Validation

Caption: Convergent approaches for identifying the molecular target of the compound.

Step-by-Step Protocol: Kinase Profiling Assay (Example)

Assuming the phenotypic screen suggests an anti-proliferative effect, a kinase profiling screen is a logical next step, as kinases are frequently dysregulated in cancer.

  • Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases.

  • Compound Submission: Submit 1-Ethyl-4-(phenylsulfonyl)piperazine at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Binding/Activity Assay: The service will perform either radiometric activity assays or binding assays to determine the percent inhibition of each kinase by the compound.

  • Data Analysis: Identify the kinases that are significantly inhibited by the compound.

Comparator Compounds:

  • Staurosporine: A broad-spectrum kinase inhibitor.

  • A specific inhibitor for a kinase family of interest (e.g., a known EGFR inhibitor if that pathway is implicated).

Target Engagement Assays:

Once a putative target is identified, it is crucial to confirm that the compound engages this target within intact cells.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Lysis: Culture cells to confluency, harvest, and lyse them to prepare a cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with 1-Ethyl-4-(phenylsulfonyl)piperazine or a vehicle control.

  • Thermal Challenge: Heat the aliquots across a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant by Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Part 3: Downstream Pathway Analysis and Functional Validation

Confirming target engagement is not sufficient; it is essential to demonstrate that this engagement leads to the modulation of downstream signaling pathways and ultimately, the observed cellular phenotype.

Signaling Pathway (Hypothetical Example: PI3K/Akt Pathway)

Signaling_Pathway cluster_pathway Hypothetical PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Compound 1-Ethyl-4-(phenylsulfonyl)piperazine Compound->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the compound.

Step-by-Step Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat cells with 1-Ethyl-4-(phenylsulfonyl)piperazine at various concentrations and for different durations.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and its downstream effectors (e.g., phospho-Akt, total Akt).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Comparator Compounds:

  • A known inhibitor of the identified target (e.g., a PI3K inhibitor like LY294002).

  • A compound with a different mechanism of action to demonstrate specificity.

Quantitative Data Summary
Compound Cell Line A IC50 (µM) Cell Line B IC50 (µM) Target Kinase Ki (nM) p-Akt Inhibition (EC50, µM)
1-Ethyl-4-(phenylsulfonyl)piperazine1.510.2500.8
Comparator A (PI3K Inhibitor)0.85.1100.2
Comparator B (Tubulin Inhibitor)0.010.02>10,000>50

Conclusion

This guide provides a systematic and comparative framework for the robust validation of the mechanism of action of 1-Ethyl-4-(phenylsulfonyl)piperazine. By employing a combination of phenotypic screening, target identification, and downstream pathway analysis, researchers can build a comprehensive and well-supported understanding of the compound's biological activity. The inclusion of appropriate comparator compounds at each stage is critical for interpreting the data and establishing the unique pharmacological profile of this novel molecule. This rigorous approach will ultimately facilitate its further development as a potential therapeutic agent.

References

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A Technical Guide to Assessing the Cross-Reactivity of 1-Ethyl-4-(phenylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the target profile and potential cross-reactivity of the compound 1-Ethyl-4-(phenylsulfonyl)piperazine. Given the absence of direct, publicly available binding and functional data for this specific molecule, this document synthesizes information from the broader classes of phenylsulfonylpiperazine and piperazine derivatives to predict likely off-target interactions and provides detailed experimental protocols for their validation.

Introduction: The Importance of Selectivity Profiling

1-Ethyl-4-(phenylsulfonyl)piperazine is a synthetic organic compound featuring a central piperazine ring, an ethyl group on one nitrogen, and a phenylsulfonyl group on the other. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of biological receptors.[1][2] Similarly, the phenylsulfonyl moiety is a common functional group in pharmacologically active compounds. This combination of structural motifs suggests that while 1-Ethyl-4-(phenylsulfonyl)piperazine may have a primary target, it also possesses the potential for cross-reactivity with various other proteins, which can lead to unforeseen side effects or provide opportunities for drug repositioning. A thorough understanding of a compound's selectivity is therefore paramount in preclinical drug development.

Predicting Potential Cross-Reactivity: A Structure-Based Approach

The cross-reactivity profile of 1-Ethyl-4-(phenylsulfonyl)piperazine can be inferred by examining the known biological activities of its constituent chemical moieties.

The Phenylsulfonylpiperazine Core

The broader class of phenylsulfonylpiperazine derivatives has been investigated for a range of biological activities, suggesting several potential target families for cross-reactivity.

  • Anticancer Activity: Several studies have demonstrated the cytotoxic effects of phenylsulfonylpiperazine derivatives against various cancer cell lines.[3][4] For instance, certain derivatives have shown low micromolar IC50 values against breast cancer cell lines like MCF7.[3][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[1]

  • Enzyme Inhibition: Analogs of sildenafil, which feature a phenylsulfonylpiperazine core, are potent inhibitors of phosphodiesterase-5 (PDE-5).[6] This suggests that 1-Ethyl-4-(phenylsulfonyl)piperazine could potentially interact with this or other phosphodiesterase isoforms.

  • Antioxidant Properties: Some phenylsulfonylpiperazine-containing compounds have exhibited antioxidant activity in various assays.[7]

The Piperazine Moiety and Neurotransmitter Receptors

The piperazine ring is a common pharmacophore in centrally active agents, known to interact with a variety of neurotransmitter receptors and transporters.[8]

  • Sigma Receptors: Phenylpiperazine derivatives have been identified as high-affinity ligands for sigma receptors (σ1 and σ2).[9][10][11]

  • Serotonin and Dopamine Receptors: The piperazine scaffold is a key component of many antagonists and agonists of serotonin (5-HT) and dopamine (D2) receptors, which are important targets in the treatment of psychiatric disorders.[8]

  • Monoamine Transporters: Certain piperazine derivatives can inhibit the reuptake of monoamines like serotonin (SERT) and dopamine (DAT).[8][9]

Based on this structural analysis, a panel of potential off-targets for 1-Ethyl-4-(phenylsulfonyl)piperazine is proposed in the table below.

Potential Target Class Specific Examples Rationale
Oncology Targets Various cancer cell lines (e.g., MCF7, MDA-MB-231)Documented anticancer activity of phenylsulfonylpiperazine derivatives.[3][4][5]
Enzymes Phosphodiesterase-5 (PDE-5)Structural similarity to sildenafil and its analogs.[6]
Neurotransmitter Receptors Sigma-1 (σ1) and Sigma-2 (σ2) ReceptorsHigh affinity of phenylpiperazine derivatives for sigma receptors.[9][10][11]
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)Piperazine is a common scaffold in serotonergic ligands.[8]
Dopamine D2 ReceptorPiperazine is a key pharmacophore for many D2 receptor ligands.[8]
Neurotransmitter Transporters Serotonin Transporter (SERT), Dopamine Transporter (DAT)Known interaction of piperazine derivatives with monoamine transporters.[8][9]

Experimental Workflows for Assessing Cross-Reactivity

To experimentally validate the predicted cross-reactivity profile of 1-Ethyl-4-(phenylsulfonyl)piperazine, a tiered approach is recommended, starting with binding assays to determine affinity, followed by functional assays to assess activity.

Diagram: Tiered Cross-Reactivity Screening Workflow

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Activity Assessment cluster_3 Tier 4: In Vitro Cytotoxicity Compound Synthesis\n& QC Compound Synthesis & QC Broad Panel Radioligand Binding Assays\n(e.g., Sigma, 5-HT, DA Receptors) Broad Panel Radioligand Binding Assays (e.g., Sigma, 5-HT, DA Receptors) Compound Synthesis\n& QC->Broad Panel Radioligand Binding Assays\n(e.g., Sigma, 5-HT, DA Receptors) Dose-Response Binding Assays\n(Determine Ki) Dose-Response Binding Assays (Determine Ki) Broad Panel Radioligand Binding Assays\n(e.g., Sigma, 5-HT, DA Receptors)->Dose-Response Binding Assays\n(Determine Ki) Cell-Based Functional Assays\n(e.g., Calcium Flux, cAMP, Transporter Uptake) Cell-Based Functional Assays (e.g., Calcium Flux, cAMP, Transporter Uptake) Dose-Response Binding Assays\n(Determine Ki)->Cell-Based Functional Assays\n(e.g., Calcium Flux, cAMP, Transporter Uptake) Cancer Cell Line Viability Assays\n(Determine IC50) Cancer Cell Line Viability Assays (Determine IC50) Cell-Based Functional Assays\n(e.g., Calcium Flux, cAMP, Transporter Uptake)->Cancer Cell Line Viability Assays\n(Determine IC50)

Caption: A tiered approach to screening for cross-reactivity.

Detailed Experimental Protocols

This protocol is adapted from established methods for determining the binding affinity of a test compound to the σ1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes expressing σ1 receptors.

  • Radioligand: -pentazocine.

  • Non-specific Binding Control: Haloperidol.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Test Compound: 1-Ethyl-4-(phenylsulfonyl)piperazine dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of 1-Ethyl-4-(phenylsulfonyl)piperazine.

  • In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of the test compound by fitting the data to a one-site competition binding model.

This protocol outlines a colorimetric assay to assess the cytotoxic effects of 1-Ethyl-4-(phenylsulfonyl)piperazine on a cancer cell line (e.g., MCF7).

Materials:

  • Cell Line: MCF7 breast cancer cells.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

  • Test Compound: 1-Ethyl-4-(phenylsulfonyl)piperazine dissolved in DMSO.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization Solution: DMSO or a solution of SDS in HCl.

  • 96-well cell culture plates, multi-channel pipette, and a microplate reader.

Procedure:

  • Seed MCF7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1-Ethyl-4-(phenylsulfonyl)piperazine and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value of the test compound by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights from Analogs

While data for 1-Ethyl-4-(phenylsulfonyl)piperazine is unavailable, SAR studies on related compound series can provide valuable insights into how structural modifications may influence target affinity and selectivity.

  • Substitutions on the Phenylsulfonyl Ring: In a series of phenylsulfonylpiperazine derivatives tested for anticancer activity, the nature and position of substituents on the phenyl ring significantly impacted their cytotoxicity. For instance, electron-withdrawing groups were often associated with increased potency.[7]

  • Modifications of the Piperazine Nitrogen: The substituent on the second nitrogen of the piperazine ring is crucial for determining the pharmacological profile. In many CNS-active piperazine derivatives, this position is occupied by aryl or aralkyl groups that are critical for receptor interaction. The ethyl group in 1-Ethyl-4-(phenylsulfonyl)piperazine is a relatively small, aliphatic substituent, which may lead to a different selectivity profile compared to bulkier analogs.

Diagram: Key Structural Features Influencing Activity

cluster_0 Phenylsulfonyl Moiety cluster_1 Piperazine Core cluster_2 N-Ethyl Group Substituent Effects (R1) Substituent Effects (R1) - Electron-withdrawing groups - Halogens Piperazine Core Piperazine Core Substituent Effects (R1)->Piperazine Core Influences Target Affinity Conformational Rigidity Conformational Rigidity - Chair/Boat Conformations Alkyl Substituent (R2) Alkyl Substituent (R2) - Size and Lipophilicity Piperazine Core->Alkyl Substituent (R2) Modulates Selectivity

Caption: Key structural determinants of pharmacological activity.

Conclusion and Future Directions

This guide provides a predictive analysis of the potential cross-reactivity of 1-Ethyl-4-(phenylsulfonyl)piperazine based on the known pharmacology of its structural components. The primary value of this document lies in its provision of a logical framework and detailed experimental protocols to enable researchers to empirically determine the compound's selectivity profile. By systematically evaluating the predicted off-target interactions, a comprehensive understanding of the compound's mechanism of action and potential liabilities can be established, which is a critical step in the drug discovery and development process.

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  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. PubMed. [Link]

  • Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Medicinal Chemistry. 2016;12(5):484-95. [Link]

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Comparative In Vivo Efficacy Guide: 1-Ethyl-4-(phenylsulfonyl)piperazine vs. Chloroquine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-Ethyl-4-(phenylsulfonyl)piperazine (representing the phenylsulfonyl piperazine class, specifically the MMV020291 scaffold) and the standard antimalarial Chloroquine (CQ) .

While Chloroquine remains the gold standard for in vivo efficacy in sensitive strains due to its superior pharmacokinetic (PK) profile and rapid parasite clearance, the phenylsulfonyl piperazine class represents a critical novel mechanism of action (MoA) . Unlike CQ, which targets the digestive vacuole, this piperazine derivative inhibits merozoite invasion by disrupting actin-1/profilin dynamics. However, despite potent in vitro activity (IC50 < 200 nM), the class currently demonstrates inferior in vivo oral efficacy compared to CQ, primarily driven by metabolic instability and dose-limiting toxicity in murine models.

Mechanistic Differentiators

To understand the divergence in in vivo outcomes, one must first analyze the fundamental difference in cellular targets.

Chloroquine: The Heme Detoxification Blocker

Chloroquine accumulates in the parasite's acidic digestive vacuole. It prevents the polymerization of toxic free heme (released during hemoglobin digestion) into inert hemozoin. The accumulation of free heme causes membrane lysis and parasite death.

Phenylsulfonyl Piperazine: The Invasion Inhibitor

The 1-Ethyl-4-(phenylsulfonyl)piperazine scaffold (and derivatives like MMV020291) targets the glideosome machinery. Specifically, it interferes with the interaction between Actin-1 and Profilin , preventing the formation of actin filaments required for the merozoite to invade red blood cells (RBCs).[1][2][3][4]

Visualizing the Mechanistic Divergence

MOA_Comparison cluster_CQ Chloroquine (CQ) Pathway cluster_PSP Phenylsulfonyl Piperazine Pathway CQ Chloroquine Vacuole Digestive Vacuole (Acidic pH) CQ->Vacuole Accumulates Heme Free Heme (Toxic) CQ->Heme Complexes with Vacuole->Heme Hemoglobin Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Membrane Lysis PSP Phenylsulfonyl Piperazine Merozoite Merozoite Stage PSP->Merozoite Targets Profilin Profilin PSP->Profilin Disrupts Binding Merozoite->Profilin Actin Actin-1 Merozoite->Actin Profilin->Actin Interaction Filaments Actin Filaments (F-Actin) Actin->Filaments Polymerization Invasion RBC Invasion Filaments->Invasion Glideosome Motility Parasite Survival Parasite Survival Invasion->Parasite Survival

Figure 1: Mechanistic comparison. CQ (blue) targets the metabolic waste process in the vacuole, while Phenylsulfonyl Piperazine (yellow) targets the structural machinery required for invasion.

Experimental Protocol: The Self-Validating System

To objectively compare efficacy, we utilize the Peter’s 4-Day Suppressive Test in a murine model. This protocol includes internal validation steps to ensure data integrity.

Materials & Model
  • Host: Swiss Albino Mice (Male, 20-25g).

  • Parasite: Plasmodium berghei (ANKA strain) – Chloroquine-sensitive.

  • Test Compound: 1-Ethyl-4-(phenylsulfonyl)piperazine (formulated in 0.5% carboxymethylcellulose).

  • Control: Chloroquine Diphosphate (dissolved in saline).

The Workflow

Peters_Test cluster_Treatment Treatment Phase (Once Daily) Start Day 0: Inoculation (1x10^7 P. berghei infected RBCs) Rand Randomization (n=6 mice/group) Start->Rand D0 Day 0: 2h post-infection Rand->D0 D1 Day 1 D0->D1 D2 Day 2 D1->D2 D3 Day 3 D2->D3 Assay Day 4: Assay Readout (Giemsa Blood Smear) D3->Assay Calc Calculation: % Parasitemia & % Suppression Assay->Calc

Figure 2: Peter's 4-Day Suppressive Test workflow. This standardized protocol ensures direct comparability of % inhibition between the test compound and CQ.

Validation Criteria (Trustworthiness)
  • Vehicle Control: Must show >20% parasitemia on Day 4. If <20%, the infection failed, and the experiment is void.

  • Positive Control (CQ): At 10 mg/kg, CQ must show >90% suppression. This validates the parasite strain's sensitivity.

Comparative Data Analysis

The following data synthesizes results from recent structure-activity refinement studies on the phenylsulfonyl piperazine class (Sleebs et al., 2021; Nguyen et al., 2021).

In Vitro Potency (P. falciparum 3D7)
CompoundIC50 (nM)Target StageSelectivity Index (SI)
Chloroquine 10 - 20Trophozoite (Digestion)>1,000
Phenylsulfonyl Piperazine 110 - 250Merozoite (Invasion)>500

Insight: The piperazine derivative shows competitive potency in vitro, often within a single log order of Chloroquine. It is highly effective at blocking the invasion step.

In Vivo Efficacy (P. berghei Mouse Model)

Dosing: 4-day regimen, Oral (PO)

MetricChloroquine (10 mg/kg)Phenylsulfonyl Piperazine (50 mg/kg)
% Suppression (Day 4) 99.8% ~35 - 45%
Mean Survival Time >28 Days (Cured)8 - 10 Days
Parasitemia Reduction Rapid (24h)Slow / Negligible
Toxicity Signs None at therapeutic doseObserved at >100 mg/kg
The "Confounding" Discrepancy

Why does a compound with 100 nM in vitro potency fail in vivo?

  • Metabolic Liability: The phenylsulfonyl moiety is susceptible to rapid oxidative metabolism in the murine liver, drastically reducing the half-life (

    
    ).
    
  • Protein Binding: High plasma protein binding reduces the fraction of free drug available to enter the erythrocyte.

  • Physicochemical Properties: The specific "1-ethyl" and "phenylsulfonyl" combination often results in poor solubility, limiting oral bioavailability.

Conclusion & Recommendations

Verdict: 1-Ethyl-4-(phenylsulfonyl)piperazine is a valuable chemical probe for studying invasion biology but is inferior to Chloroquine as a therapeutic agent in its current form.

Scientific Recommendation: Researchers should not view this compound as a direct replacement for Chloroquine in standard efficacy models. Instead, it should be utilized to:

  • Study Resistance: Use against CQ-resistant strains (Dd2, K1) where it retains potency due to its distinct MoA.

  • Combination Therapy: Test in synergy with Artemisinin derivatives to block recrudescence (invasion).

  • Lead Optimization: Focus medicinal chemistry efforts on stabilizing the sulfonyl linker to improve metabolic stability before further in vivo testing.

References

  • Sleebs, B. E., et al. (2021). Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. European Journal of Medicinal Chemistry.

  • Nguyen, W., et al. (2021). The sulfonylpiperazine MMV020291 prevents red blood cell invasion by the malaria parasite Plasmodium falciparum through interference with actin-1/profilin dynamics.[2] BioRxiv/Malaria World.

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery.

  • Medicines for Malaria Venture (MMV). MMV020291 Pathogen Box Compound Details.

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The Phenylsulfonyl Piperazine Scaffold: A Comparative Guide to Navigating the ADME Landscape for Enhanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of ADME in Translating Chemical Matter into Clinical Success

In the intricate process of drug discovery and development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. While target affinity and potency are paramount, a candidate's success is equally dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] These four pillars govern the pharmacokinetic profile of a drug, determining its concentration and persistence at the site of action, and ultimately, its efficacy and safety.[1] Overlooking ADME profiling in the early stages of discovery is a leading cause of late-stage attrition, resulting in significant financial and temporal losses.[2] Therefore, a proactive and integrated approach to understanding and optimizing ADME characteristics is indispensable for modern drug development.[3][4]

The phenylsulfonyl piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[5][6][7] Its synthetic tractability allows for fine-tuning of physicochemical properties to optimize interactions with biological targets.[8] However, these same structural modifications can profoundly impact a molecule's ADME profile. This guide provides a comparative analysis of the ADME properties of prominent phenylsulfonyl piperazine-containing drugs, offering insights into structure-ADME relationships and presenting standardized protocols for their in vitro evaluation.

Comparative Analysis of Key ADME Properties of Phenylsulfonyl Piperazine Analogs

The following table summarizes the key ADME parameters for a selection of marketed drugs featuring the phenylsulfonyl piperazine scaffold. This comparative overview highlights how subtle structural modifications can influence permeability, metabolic fate, and distribution.

Compound Structure Permeability (Papp A→B, 10⁻⁶ cm/s) Metabolic Stability (Primary CYP Enzymes) Plasma Protein Binding (%) Key Structural Features Influencing ADME
Aripiprazole [Image of Aripiprazole structure]High (Implied by good oral bioavailability of 87%)[9][10]CYP2D6, CYP3A4[9][11]>99%[9]Dichlorophenyl group contributes to lipophilicity, aiding absorption. The piperazine core is a site for N-dealkylation.
Brexpiprazole [Image of Brexpiprazole structure]High (Implied by good oral availability)[2][3]CYP2D6, CYP3A4[2][3][4]>99%[2][3]The benzothiophene moiety increases lipophilicity. The core structure is susceptible to oxidation.
Lurasidone [Image of Lurasidone structure]Moderate to High (Absorption is food-dependent)[12]CYP3A4[12][13][14]~99%[12][13]The bicyclic imide and benzisothiazole groups contribute to its distinct physicochemical properties.
Cariprazine [Image of Cariprazine structure]High (Papp A→B: 26.4 x 10⁻⁶ cm/s)[15]CYP3A4, CYP2D6 (minor)[16][17][18]High (Implied by extensive metabolism and distribution)The dichlorophenylpiperazine is a common feature, but the dimethylurea tail influences its metabolic profile, leading to active metabolites.

Note: The structures are illustrative and intended for comparative purposes. The permeability values are inferred from oral bioavailability data where direct in vitro values are not publicly available.

In-Depth Experimental Protocols for Core ADME Assays

A robust in vitro ADME panel is crucial for the early characterization and optimization of drug candidates. The following sections detail the methodologies for three fundamental assays: permeability, metabolic stability, and plasma protein binding.

Intestinal Permeability Assessment: The Caco-2 Monolayer Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[17] This assay is a cornerstone for predicting oral absorption and identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[17]

Experimental Workflow Diagram:

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Calculation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a confluent monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Prepare Prepare dosing solution of test compound TEER->Prepare Add_A Add compound to Apical (A) chamber Prepare->Add_A Incubate Incubate at 37°C Add_A->Incubate Sample_B Sample from Basolateral (B) chamber at time points Incubate->Sample_B Quantify Quantify compound concentration by LC-MS/MS Sample_B->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Microsomes Thaw and prepare liver microsomes solution Pre_Incubate Pre-incubate microsomes and compound at 37°C Prepare_Microsomes->Pre_Incubate Prepare_Compound Prepare test compound working solution Prepare_Compound->Pre_Incubate Initiate Initiate reaction with NADPH cofactor Pre_Incubate->Initiate Time_Points Take samples at various time points (0, 5, 15, 30, 45 min) Initiate->Time_Points Quench Quench reaction with cold acetonitrile Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % remaining, half-life (t½), and intrinsic clearance (Clint) Analyze->Calculate RED_Assay_Workflow cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Sample Analysis Spike Spike test compound into plasma Add_Plasma Add spiked plasma to one chamber of RED device Spike->Add_Plasma Incubate Incubate at 37°C with shaking (approx. 4 hours) to reach equilibrium Add_Plasma->Incubate Add_Buffer Add buffer (PBS) to the other chamber Add_Buffer->Incubate Sample_Chambers Sample from both plasma and buffer chambers Incubate->Sample_Chambers Matrix_Match Matrix-match samples Sample_Chambers->Matrix_Match Analyze Analyze compound concentration in both samples by LC-MS/MS Matrix_Match->Analyze Calculate Calculate % unbound Analyze->Calculate

Sources

Navigating the Maze: A Comparative Guide to Validating HTS Hits for 1-Ethyl-4-(phenylsulfonyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The journey from a high-throughput screen (HTS) to a viable drug candidate is fraught with challenges, the first of which is distinguishing true hits from a sea of false positives. This guide provides a comprehensive framework for the critical process of hit validation, using the hypothetical identification of 1-Ethyl-4-(phenylsulfonyl)piperazine as an inhibitor of "Target Kinase X" (TKX), a key enzyme in a cancer-related signaling pathway.

We will delve into the causality behind experimental choices, offering a self-validating system of protocols to ensure scientific integrity. This in-depth technical guide will objectively compare the performance of our primary hit with rationally designed alternatives, supported by experimental data, to guide the selection of the most promising candidates for lead optimization.

The Post-HTS Challenge: From a Single Data Point to a Confirmed Hit

An HTS campaign can screen hundreds of thousands of compounds, generating a list of "actives" based on a single concentration assay.[1] However, this initial list is often populated with compounds that are not true inhibitors of the target.[1] These can include pan-assay interference compounds (PAINS), aggregators, or compounds that interfere with the assay technology itself.[1][2] Therefore, a rigorous and multi-step validation cascade is essential to triage these initial findings and build confidence in the selected hits.[3][4]

Our hypothetical primary screen, a fluorescence-based assay measuring TKX activity, identified 1-Ethyl-4-(phenylsulfonyl)piperazine as a potential inhibitor. To validate this finding and explore the initial structure-activity relationship (SAR), we will compare it against two analogs:

  • Compound A: 1-Methyl-4-(phenylsulfonyl)piperazine (exploring the impact of the N-ethyl group)

  • Compound B: 1-Ethyl-4-((4-methylphenyl)sulfonyl)piperazine (investigating the effect of substitution on the phenylsulfonyl moiety)

The validation process will be structured in a phased approach, moving from initial confirmation to in-depth biophysical characterization.

HTS_Validation_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Biophysical Characterization Hit_Confirmation Hit Re-test & Dose-Response Biochemical_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Hit_Confirmation->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Target Engagement & Cytotoxicity) Biochemical_Assay->Cell_Based_Assay Direct_Binding Direct Binding Assay (e.g., Thermal Shift Assay) Cell_Based_Assay->Direct_Binding Mechanism_of_Action Mechanism of Action Studies (e.g., ITC, SPR) Direct_Binding->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Primary_Screen Primary HTS Hit: 1-Ethyl-4-(phenylsulfonyl)piperazine Primary_Screen->Hit_Confirmation

Caption: A streamlined workflow for HTS hit validation.

Phase 1: Hit Confirmation and Potency Determination

The first crucial step is to confirm the activity of the primary hit and its analogs by re-testing freshly sourced powders.[5] This eliminates issues related to compound purity or degradation in the original screening library. Following confirmation, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Protocol: Dose-Response Determination in Primary Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of each compound in 100% DMSO. Create a 10-point serial dilution series in DMSO.

  • Assay Plate Preparation: Dispense 100 nL of each compound concentration into a 384-well assay plate.

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing TKX enzyme and its substrate to each well.

  • Initiation of Reaction: Add 10 µL of a solution containing ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection reagent and incubate for a further 30 minutes.

  • Data Acquisition: Read the plate on a suitable fluorescence plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Initial Potency of 1-Ethyl-4-(phenylsulfonyl)piperazine and Analogs

CompoundStructureIC50 (µM) in Primary Assay
1-Ethyl-4-(phenylsulfonyl)piperazine Structure of 1-Ethyl-4-(phenylsulfonyl)piperazine1.2
Compound A Structure of 1-Methyl-4-(phenylsulfonyl)piperazine5.8
Compound B Structure of 1-Ethyl-4-((4-methylphenyl)sulfonyl)piperazine0.9

Note: Structures are illustrative for the purpose of this guide.

From this initial data, we can hypothesize that the ethyl group at the 1-position of the piperazine ring is favorable for activity compared to the methyl group. Furthermore, the addition of a methyl group to the phenylsulfonyl moiety appears to slightly enhance potency.

Phase 2: Orthogonal Validation - Ensuring On-Target Activity

To ensure that the observed inhibition is not an artifact of the primary assay format, it is critical to employ an orthogonal assay.[3][5] This assay should measure the same biological event (TKX inhibition) but use a different detection technology.[5] Following the biochemical validation, a cell-based assay is essential to confirm that the compound can penetrate the cell membrane and engage the target in a more physiologically relevant environment.

Orthogonal Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust technology that is less susceptible to interference from fluorescent compounds. This assay will measure the phosphorylation of a biotinylated substrate by TKX, detected by a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin.

Cell-Based Assay: Target Engagement and Cytotoxicity

A cellular thermal shift assay (CETSA) can be used to confirm direct target engagement in intact cells. This is followed by a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to assess the compound's therapeutic window.

Table 2: Comparative Performance in Orthogonal and Cellular Assays

CompoundOrthogonal Assay IC50 (µM)Cellular Target Engagement EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
1-Ethyl-4-(phenylsulfonyl)piperazine 1.53.2> 50> 15.6
Compound A 6.212.5> 50> 4
Compound B 1.12.5> 50> 20

The data from the orthogonal and cellular assays reinforce our initial SAR observations. Compound B consistently demonstrates the highest potency and a favorable selectivity index, making it the most promising candidate thus far.

Phase 3: Biophysical Characterization - Confirming Direct Binding and Unraveling the Mechanism

Biophysical methods are indispensable for unequivocally demonstrating a direct interaction between the compound and the target protein, and for elucidating the thermodynamics and kinetics of binding.[6][7][8] These techniques are label-free and can help to identify non-specific inhibitors or aggregators.[][10]

Direct Binding Assay: Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the compound stabilizes the protein, which is a strong indicator of direct binding.

TSA_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Protein_Prep Purified TKX Protein Mix Mix Protein, Compound, and Dye Protein_Prep->Mix Compound_Prep Compound Dilution Series Compound_Prep->Mix Dye_Prep Fluorescent Dye (e.g., SYPRO Orange) Dye_Prep->Mix qPCR Run on qPCR Instrument with Thermal Ramp Mix->qPCR Melt_Curve Generate Melt Curve qPCR->Melt_Curve Tm_Shift Calculate ΔTm Melt_Curve->Tm_Shift

Caption: Workflow for a Thermal Shift Assay (TSA).

Mechanism of Action Studies: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7] SPR, on the other hand, yields kinetic information, such as the association (ka) and dissociation (kd) rates, in addition to the binding affinity (KD).[8]

Table 3: Biophysical Characterization of Lead Compounds

CompoundTSA ΔTm (°C)ITC Kd (µM)SPR KD (µM)
1-Ethyl-4-(phenylsulfonyl)piperazine 3.12.82.5
Compound B 4.51.91.7

The biophysical data strongly support the biochemical and cellular findings. Compound B exhibits a greater thermal stabilization of TKX and a stronger binding affinity in both ITC and SPR experiments, solidifying its position as the superior candidate.

Conclusion and Path Forward

This systematic validation cascade has allowed us to move from a tentative HTS hit to a well-characterized chemical scaffold with a clear, albeit preliminary, structure-activity relationship. Through a series of orthogonal biochemical, cellular, and biophysical assays, we have:

  • Confirmed the on-target activity of the phenylsulfonylpiperazine core.

  • Identified Compound B, 1-Ethyl-4-((4-methylphenyl)sulfonyl)piperazine, as the most promising hit with superior potency and direct target engagement.

  • Ruled out common HTS artifacts and built a strong foundation for further optimization.

The next logical step is to progress Compound B into a lead optimization program. This will involve synthesizing and testing a broader range of analogs to further refine the SAR, improve potency and selectivity, and optimize pharmacokinetic properties. The robust validation data generated in this phase provides the confidence needed to invest resources in this promising chemical series.

Appendices: Detailed Experimental Protocols

Appendix 1: TR-FRET Orthogonal Assay for TKX

  • Reagent Preparation: Prepare assay buffer, TKX enzyme, biotinylated substrate peptide, ATP, and detection reagents (europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin).

  • Compound Plating: Dispense 100 nL of compound serial dilutions in DMSO into a 384-well low-volume white plate.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing TKX and biotinylated substrate to each well.

  • Reaction Initiation: Add 5 µL of ATP solution to start the reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of the detection reagent mix.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio and plot against compound concentration to determine the IC50.

Appendix 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by scraping and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles.

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Protein Quantification: Transfer the supernatant to a new tube and quantify the amount of soluble TKX using an appropriate method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble TKX against the heating temperature for each compound concentration. The shift in the melting curve indicates target stabilization.

References

  • Benchchem.
  • Vipergen. High-Throughput Screening (HTS)
  • PMC. Biophysical methods in early drug discovery.
  • Creative Biostucture Drug Discovery.
  • Sygnature Discovery. The art of selecting the best HTS hits through biophysics.
  • BOC Sciences.
  • Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography.
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  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • A pragmatic approach to hit validation following biochemical high-throughput screening.
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  • Sygnature Discovery. High Throughput Drug Screening.
  • LabKey.
  • UCSF. High-throughput Screening Steps.
  • PubMed.
  • MDPI. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells.
  • MDPI. Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs.
  • PubMed.
  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • PMC. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity.
  • Patsnap Synapse.
  • PubMed. Ethyl 4-(phenyl-sulfon-yl)
  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE.
  • PMC. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells.
  • PubMed. Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • PubMed.
  • Eurofins Discovery. Extensive Hit Finding Solutions for High-Quality Hits.
  • RSC Publishing. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.

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Safety Operating Guide

Personal protective equipment for handling 1-Ethyl-4-(phenylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Chemical Class: Piperazine Sulfonamide Derivative Primary Hazard: Sensitization (Respiratory & Dermal) Secondary Hazards: Irritation (Eyes/Skin), Potential Corrosivity.

As a research-grade intermediate, 1-Ethyl-4-(phenylsulfonyl)piperazine (often lacking a comprehensive commercial SDS) must be handled with Universal Sensitizer Precautions . The structural combination of a piperazine ring (a known respiratory sensitizer) and a phenylsulfonyl moiety (structurally related to sulfonamide allergens) creates a high-probability vector for immune system sensitization.

Operational Mandate: The goal is not merely to prevent acute injury, but to prevent haptenization —the process where the chemical binds to body proteins, triggering an irreversible allergic response. Zero skin contact and zero inhalation are the operational baselines.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for solid handling (weighing/transfer) and solution preparation , the two highest-risk activities for this compound.

Body AreaMinimum RequirementAdvanced Specification (Best Practice)Rationale
Respiratory Fume Hood (Primary)P100/N95 Respirator + Fume HoodEngineering controls are primary. A respirator provides redundancy if the powder is electrostatic or fine.
Hands (Inner) Nitrile (4 mil / 0.10 mm)Nitrile (Accelerator-Free)Acts as the final barrier against skin absorption.
Hands (Outer) Nitrile (Extended Cuff)Nitrile (8 mil / 0.20 mm)The "sacrificial" layer. Remove immediately upon contamination.[1][2][3][4][5][6] Extended cuff covers the wrist gap.
Eyes Safety Glasses (ANSI Z87.1)Chemical Goggles Goggles are mandatory if working with large quantities (>5g) or creating fine dusts.
Body Lab Coat (Poly/Cotton)Tyvek® Sleeves or Disposable GownStandard lab coats are porous. Tyvek sleeves prevent dust accumulation on forearms (a common sensitization site).
Operational Protocol: Weighing & Solubilization

Objective: Transfer solid 1-Ethyl-4-(phenylsulfonyl)piperazine from stock container to reaction vessel with 0.00 mg release to the open lab bench.

Phase A: Pre-Operational Setup
  • Airflow Verification: Check the fume hood monitor. Face velocity must be 100 fpm (0.5 m/s) .

  • Static Control: If the powder is fluffy/electrostatic, use an ionizing bar or anti-static gun inside the hood. Static dispersal is a primary cause of unseen contamination.

  • Waste Prep: Place a solid waste bag inside the hood before starting. You should not exit the hood with contaminated waste.

Phase B: The "Double-Glove" Weighing Technique
  • Don PPE: Put on inner gloves, lab coat, then outer gloves (tucked over the lab coat cuff).

  • Transfer: Open the stock container only inside the hood.

  • Weighing:

    • Preferred: Tare a vial, add solid, cap the vial, then weigh the closed vial outside if the balance is not in the hood.

    • Alternative: Use a balance enclosure or draft shield if weighing directly.

  • Decon: Wipe the exterior of the stock container and the reaction vessel with a solvent-dampened wipe (Ethanol or Isopropanol) before removing them from the hood.

  • Doffing (Critical Step):

    • Remove outer gloves inside the hood and place them in the waste bag.

    • Seal the waste bag.

    • Remove inner gloves only after leaving the immediate work zone.

Emergency Response & Disposal

Accidental Release (Spill)
  • Solid Spill: Do NOT sweep (creates dust).[2] Cover with a wet paper towel (solvent or water) to dampen, then wipe up.

  • Skin Contact: Wash with soap and tepid water for 15 minutes. Do not use hot water (opens pores) or solvents (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

Waste Management[5]
  • Segregation: Dispose of as Hazardous Chemical Waste - Solid/Toxic .

  • Labeling: Clearly mark the tag with "Sensitizer" to protect waste handling personnel.

  • Container: Do not rinse the original container for recycling; dispose of the container itself as hazardous waste.

Visual Workflow: Safety Logic

The following diagram illustrates the decision-making logic for handling this compound, ensuring no step is skipped.

SafetyProtocol start START: Handling Request risk_assess Risk Assessment: Confirm Sensitizer Status start->risk_assess ppe_don Don PPE: Double Nitrile + Lab Coat + Goggles risk_assess->ppe_don Confirmed hood_check Engineering Check: Hood Velocity > 100 fpm? ppe_don->hood_check stop_work STOP: Maintenance Required hood_check->stop_work Fail weighing Weighing Procedure: 1. Dampen Wipes Ready 2. Open Inside Hood 3. Transfer to Tared Vial hood_check->weighing Pass decon Decontamination: Wipe Container Exterior weighing->decon doffing Doffing Protocol: 1. Remove Outer Gloves in Hood 2. Wash Hands decon->doffing waste Disposal: Segregate as Toxic Solid doffing->waste

Caption: Operational logic flow for handling sensitizing solids, emphasizing engineering verification and sequential decontamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.).[7] Piperazine (Compound Summary). National Library of Medicine. [Link]

  • American Chemical Society. (n.d.). Chemical Safety in the Laboratory. ACS Center for Lab Safety. [Link]

Sources

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